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  • Product: 1-Ethynyl-2-(propan-2-yloxy)benzene
  • CAS: 66021-95-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Ethynyl-2-(propan-2-yloxy)benzene

1-Ethynyl-2-(propan-2-yloxy)benzene: Structural Dynamics, Synthesis, and Catalytic Applications Executive Summary As synthetic methodologies evolve toward highly functionalized and sterically demanding architectures, ort...

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethynyl-2-(propan-2-yloxy)benzene: Structural Dynamics, Synthesis, and Catalytic Applications

Executive Summary

As synthetic methodologies evolve toward highly functionalized and sterically demanding architectures, ortho-substituted terminal alkynes have emerged as indispensable building blocks. 1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 66021-95-2), commonly referred to as 1-ethynyl-2-isopropoxybenzene, represents a prime example of this class. The molecule features a reactive terminal alkyne paired with a sterically bulky, electron-donating isopropoxy group. This specific structural arrangement provides unique regioselectivity, hemilabile coordination capabilities, and steric shielding, making it a critical precursor in cross-coupling reactions, click chemistry, and the synthesis of advanced organometallic catalysts[1][2].

Physicochemical Profiling & Structural Logic

The reactivity of 1-Ethynyl-2-(propan-2-yloxy)benzene is governed by the electronic push-pull dynamics of its substituents. The isopropoxy group donates electron density into the aromatic ring via resonance, enriching the ortho and para positions, while the sp-hybridized ethynyl group acts as a mild electron acceptor. More importantly, the steric bulk of the isopropyl moiety restricts the rotational freedom of adjacent functional groups, a property heavily exploited in the synthesis of axially chiral compounds[2].

Table 1: Quantitative Physicochemical Data

Property Specification
IUPAC Name 1-Ethynyl-2-(propan-2-yloxy)benzene
CAS Number 66021-95-2
Molecular Formula C11H12O
Molecular Weight 160.22 g/mol
SMILES String C#CC1=CC=CC=C1OC(C)C
Physical Form Yellow Liquid[3]
Purity Standard ≥ 98%[4]

| Storage Temperature | 2-8°C (Under Inert Nitrogen/Argon)[4] |

Validated Synthesis Protocol: The Desilylation Pathway

Direct ethynylation of aromatic rings often leads to homocoupling (Glaser coupling) side reactions. To prevent this, the standard synthesis of 1-Ethynyl-2-(propan-2-yloxy)benzene relies on a two-step sequence: a Sonogashira cross-coupling using a protected alkyne (trimethylsilylacetylene, TMSA), followed by targeted desilylation[2].

Step-by-Step Methodology

Step 1: Sonogashira Coupling (Precursor Formation)

  • Charge a flame-dried Schlenk flask with 1-bromo-2-isopropoxybenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv) under an argon atmosphere.

  • Add anhydrous triethylamine (Et3N) as both the solvent and the base.

  • Dropwise add ethynyltrimethylsilane (TMSA, 1.2 equiv). Stir at room temperature until complete consumption of the aryl bromide is observed via TLC.

  • Causality Note: The base (Et3N) deprotonates the terminal alkyne only after it coordinates to the copper co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium center.

Step 2: Desilylation (Target Isolation)

  • Dissolve the resulting ((2-isopropoxyphenyl)ethynyl)trimethylsilane (18 mmol, 1.0 equiv) in 100 mL of anhydrous Methanol (MeOH)[2].

  • Add Potassium Hydroxide (KOH, 36 mmol, 2.0 equiv) to the stirred solution[2].

  • Stir the mixture overnight (~18 hours) at room temperature[2].

  • Causality Note: Why KOH in MeOH? The hydroxide ion attacks the silicon atom of the TMS group. Silicon possesses empty d-orbitals and a high thermodynamic affinity for oxygen, driving the formation of a strong Si-O bond. The resulting pentacoordinate silicon intermediate collapses, expelling the acetylide anion, which is immediately protonated by the protic solvent (MeOH) to yield the terminal alkyne[2].

  • Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous MgSO4. Purify via silica gel chromatography (petroleum ether/ethyl acetate, 30:1 v/v)[3].

Self-Validation System (NMR Verification): To ensure the protocol's success, verify the product via 1H-NMR (400 MHz, CDCl3). The reaction is deemed successful and pure when the TMS singlet (~0.2 ppm) has completely disappeared, replaced by a distinct terminal alkyne proton singlet at δ 3.28 ppm . The isopropyl methyl groups must present as a clean doublet at δ 1.41 ppm (J = 6.1 Hz) [3].

G Start 1-Bromo-2-isopropoxybenzene Step1 Sonogashira Cross-Coupling (Pd(PPh3)2Cl2, CuI, Et3N, TMSA) Start->Step1 Int ((2-Isopropoxyphenyl)ethynyl)trimethylsilane Step1->Int Step2 Desilylation (KOH, MeOH, 18h, RT) Int->Step2 Product 1-Ethynyl-2-(propan-2-yloxy)benzene (Target Compound) Step2->Product

Fig 1. Step-by-step synthesis workflow via Sonogashira coupling and desilylation.

Advanced Reactivity & Applications in Drug Discovery

The architectural design of 1-Ethynyl-2-(propan-2-yloxy)benzene makes it a highly sought-after intermediate for three primary advanced applications:

A. Hoveyda-Grubbs Carbene Synthesis

The ortho-isopropoxy group is not merely a passive spectator. In the synthesis of Hoveyda-Grubbs type catalysts, the terminal alkyne of this compound undergoes gem-hydrogenation or cross-metathesis to form an ortho-isopropoxystyrene derivative[5]. During the catalytic cycle of the resulting Ruthenium complex, the oxygen atom of the isopropoxy group serves as a hemilabile coordinating ligand. It binds to the Ruthenium center to stabilize the resting state of the catalyst, then dissociates to open a coordination site for the incoming olefin, providing the characteristic stability and rapid initiation kinetics of second-generation Hoveyda-Grubbs catalysts.

B. Atroposelective Synthesis of Axially Chiral Biaryls

In the total synthesis of complex natural products like the antitumor antibiotic Streptonigrin , 1-Ethynyl-2-(propan-2-yloxy)benzene is utilized as a precursor for generating axially chiral biaryl frameworks[2][6]. By converting the terminal alkyne into a nucleophilic species (e.g., via borylation or zincation), it can undergo Suzuki or Negishi cross-coupling with highly substituted aryl halides. The steric bulk of the isopropyl group restricts rotation around the newly formed C-C biaryl bond, enabling the thermodynamic resolution of specific atropisomers required for biological activity[2].

C. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

As a terminal alkyne, the compound is highly reactive in "Click Chemistry" to form 1,4-disubstituted 1,2,3-triazoles. The electron-rich nature of the aromatic ring accelerates the formation of the copper-acetylide intermediate, while the steric shielding of the isopropoxy group can be leveraged to control the regioselectivity and stability of the resulting triazole pharmacophores in drug discovery pipelines.

Reactivity Core 1-Ethynyl-2- (propan-2-yloxy)benzene Path1 CuAAC (Click Chemistry) Core->Path1 Path2 Cross-Coupling (Sonogashira/Negishi) Core->Path2 Path3 gem-Hydrogenation / Metathesis Core->Path3 Prod1 1,4-Disubstituted 1,2,3-Triazoles Path1->Prod1 Prod2 Axially Chiral Biaryls (e.g., Streptonigrin Int.) Path2->Prod2 Prod3 Hoveyda-Grubbs Carbene Precursors Path3->Prod3

Fig 2. Divergent reactivity pathways and applications in advanced synthesis.

Handling, Stability, and Safety Protocols

To maintain the structural integrity of the compound, strict adherence to storage protocols is required.

  • Degradation Pathways: Terminal alkynes are susceptible to autoxidation and base-catalyzed polymerization. Furthermore, the isopropoxy ether linkage can form explosive peroxides upon prolonged exposure to atmospheric oxygen and UV light.

  • Storage: Must be stored at 2-8°C under a strict inert atmosphere (Nitrogen or Argon) in dark, amber-glass vials[4].

  • GHS Hazard Statements: The compound carries the GHS07 (Warning) pictogram. It is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during all manipulations.

References

  • White Rose eTheses Online. "Boron-mediated thermodynamic resolution of axially chiral pyridines and its application in the asymmetric total synthesis of streptonigrin." University of York. URL: [Link]

  • Semantic Scholar / DOI Supporting Information. "Synthesis of a Hoveyda-Grubbs Carbene by gem-Hydrogenation and NMR Characterization of 1-Ethynyl-2-isopropoxybenzene." URL: [Link]

Sources

Exploratory

1-Ethynyl-2-(propan-2-yloxy)benzene CAS number and chemical identifiers

Executive Summary 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene) is a functionalized aryl alkyne serving as a critical building block in the synthesis of oxygenated heterocycles, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene) is a functionalized aryl alkyne serving as a critical building block in the synthesis of oxygenated heterocycles, particularly benzofurans . Its structural motif—an ethynyl group ortho to an isopropoxy ether—renders it a "masked" benzofuran precursor. Under electrophilic or catalytic conditions, the isopropoxy group undergoes dealkylative cyclization, providing a rapid entry into the benzofuran scaffold, a privileged structure in cardiovascular (e.g., Amiodarone) and antineoplastic pharmacophores.

This guide details the compound's physicochemical identity, a validated synthesis protocol via Sonogashira coupling, and its mechanistic application in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Property Data
CAS Number 66021-95-2
IUPAC Name 1-Ethynyl-2-(propan-2-yloxy)benzene
Common Names 2-Isopropoxyphenylacetylene; 1-Ethynyl-2-isopropoxybenzene
Molecular Formula

Molecular Weight 160.21 g/mol
SMILES CC(C)Oc1ccccc1C#C
InChI Key SUAXZCJGGYILQA-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Boiling Point ~215°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Validated Synthesis Protocol

The most reliable route for high-purity synthesis involves the O-alkylation of 2-iodophenol followed by a Sonogashira cross-coupling. This method avoids the regioselectivity issues associated with Claisen rearrangements of phenyl propargyl ethers.

Stage 1: O-Alkylation

Reaction: 2-Iodophenol + 2-Bromopropane


 1-Iodo-2-isopropoxybenzene
  • Reagents: 2-Iodophenol (1.0 equiv),

    
     (2.0 equiv), 2-Bromopropane (1.5 equiv), DMF (0.5 M).
    
  • Procedure:

    • Charge a flame-dried flask with 2-iodophenol and

      
       in anhydrous DMF.
      
    • Add 2-bromopropane dropwise at room temperature.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Dilute with water, extract with diethyl ether (

      
      ), wash with brine, and dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Silica, 100% Hexanes) to yield a colorless oil.

Stage 2: Sonogashira Coupling & Deprotection

Reaction: 1-Iodo-2-isopropoxybenzene + TMS-Acetylene


 Target
  • Reagents: Aryl iodide (from Stage 1), TMS-acetylene (1.2 equiv),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    (solvent/base).
  • Procedure:

    • Degas

      
       with Argon for 15 minutes.
      
    • Add catalyst (

      
      ) and co-catalyst (
      
      
      
      ) to the aryl iodide in
      
      
      .
    • Add TMS-acetylene dropwise. Stir at RT or mild heat (40°C) for 12 hours.

    • Filtration: Filter through a celite pad to remove Pd/Cu salts. Concentrate in vacuo.

  • Deprotection (Desilylation):

    • Dissolve the TMS-intermediate in MeOH/THF (1:1).

    • Add

      
       (1.5 equiv) and stir at RT for 1 hour.
      
    • Isolation: Aqueous workup and distillation (or column chromatography) yields pure 1-Ethynyl-2-(propan-2-yloxy)benzene .

Mechanistic Pathway: Benzofuran Cyclization

The primary utility of this compound in drug development is its ability to cyclize into 2-substituted benzofurans. The isopropoxy group acts as a nucleophile after activation of the alkyne. Unlike the free phenol, the isopropyl ether requires a dealkylative step, often facilitated by iodocyclization or gold catalysis.

Diagram 1: Synthesis & Reactivity Flow

G Iodophenol 2-Iodophenol Intermediate 1-Iodo-2- isopropoxybenzene Iodophenol->Intermediate iPr-Br, K2CO3 DMF, 60°C Target 1-Ethynyl-2- (propan-2-yloxy)benzene (CAS 66021-95-2) Intermediate->Target 1. TMS-Acetylene, Pd/Cu 2. K2CO3, MeOH Benzofuran 3-Iodo-2-substituted Benzofuran Target->Benzofuran I2 or NIS (Electrophilic Cyclization)

Caption: Synthesis of the core scaffold and its subsequent transformation into a benzofuran pharmacophore via electrophilic cyclization.

Mechanism of Dealkylative Cyclization

When treated with an electrophile (


), such as 

(from

) or a cationic Gold(I) complex:
  • Activation: The

    
    -system of the alkyne attacks the electrophile, generating a vinyl cation or activated 
    
    
    
    -complex.
  • Nucleophilic Attack: The ether oxygen attacks the activated alkyne, forming a cyclic oxonium intermediate.

  • Dealkylation: The isopropyl group is cleaved (as isopropyl iodide or via

    
     elimination), restoring aromaticity to the furan ring and yielding the benzofuran.
    

Applications in Drug Discovery[4][6][7][8]

Scaffold Synthesis (Benzofurans)

Benzofurans are ubiquitous in medicinal chemistry.[1][2][3] Using 1-ethynyl-2-isopropoxybenzene allows for "late-stage" formation of the furan ring.

  • Methodology: Reaction with aryl halides under Sonogashira conditions followed by cyclization, or direct iodocyclization to yield 3-iodobenzofurans, which can be further functionalized via Suzuki coupling.

Multi-Component Reactions (MCRs)

This alkyne participates in


-coupling (Aldehyde-Alkyne-Amine) to generate propargylamines, which can then be cyclized to form dihydrobenzofurans or indoles depending on the co-reactants.
Diagram 2: Gold-Catalyzed Activation Pathway

Mechanism Substrate 1-Ethynyl-2-isopropoxybenzene Au_Complex [Au]-Alkyne Complex Substrate->Au_Complex AuCl(PPh3) / AgSbF6 Oxonium Cyclic Oxonium Intermediate Au_Complex->Oxonium 5-endo-dig Cyclization Product Benzofuran Derivative Oxonium->Product - [iPr]+ (Dealkylation)

Caption: Mechanism of Gold(I)-catalyzed hydroalkoxylation/cyclization leading to the benzofuran core.

Safety & Handling

  • Hazards: As a terminal alkyne, this compound is potentially reactive. It may polymerize if heated without stabilizers. The isopropoxy ether is flammable.

  • Precautions:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Ventilation: Handle only in a fume hood to avoid inhalation of vapors.

    • Storage: Store at 2–8°C. Alkynes can form explosive acetylides with copper or silver in the presence of ammonia/basic conditions; ensure catalysts are quenched properly.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 10878563 (1-Ethynyl-2-isopropoxybenzene). National Center for Biotechnology Information (2023). Link

  • Synthesis Protocol (Sonogashira & Alkylation)

    • Liang, Y., et al. "Synthesis of 2-substituted benzo[b]furans via Pd-catalyzed coupling of o-iodophenols with terminal alkynes." Synthesis 2008.24 (2008): 3988-3994. (Adapted protocol for isopropoxy analog). Link

  • Benzofuran Cyclization Mechanism

    • Larock, R. C., et al. "Synthesis of benzofurans via electrophilic cyclization of o-anisylalkynes." Journal of Organic Chemistry 68.15 (2003): 5936-5942. (Describes the dealkylative iodocyclization mechanism relevant to alkyl ethers). Link

  • Gold Catalysis Application

    • Hashmi, A. S. K. "Gold-catalyzed organic reactions."[3][4][5] Chemical Reviews 107.7 (2007): 3180-3211. Link

Sources

Foundational

Thermodynamic Stability of Ortho-Substituted Phenylacetylenes: Mechanistic Insights and Experimental Paradigms

Executive Summary Ortho-substituted phenylacetylenes represent a critical structural motif in modern drug discovery, bioorthogonal chemistry, and advanced materials science. However, the proximity of the ortho-substituen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-substituted phenylacetylenes represent a critical structural motif in modern drug discovery, bioorthogonal chemistry, and advanced materials science. However, the proximity of the ortho-substituent to the rigid, electron-rich alkyne introduces complex thermodynamic behaviors. As application scientists, we must navigate the delicate balance between steric destabilization (the classical "ortho effect") and proximity-driven reactivity (intramolecular cyclization).

This whitepaper deconstructs the thermodynamic stability of these systems, providing researchers and drug development professionals with the theoretical framework and self-validating experimental protocols required to harness their reactivity without compromising shelf-life or formulation stability.

The Thermodynamic "Ortho Effect": Steric vs. Electronic Interplay

In phenylacetylenes, the ideal thermodynamic ground state involves coplanarity between the aromatic


-system and the alkyne, maximizing orbital overlap. Ortho-substitution inherently disrupts this coplanarity through two competing thermodynamic forces:
  • Steric Penalty (Enthalpic Destabilization): Bulky ortho-groups (e.g., tert-butyl, trimethylsilyl) force the alkyne out of the aromatic plane, increasing the ground-state enthalpy (

    
    ). This steric strain makes the alkyne significantly more reactive toward exogenous electrophiles or metal catalysts, a phenomenon well-documented in platinum-catalyzed hydrosilylation reactions[1].
    
  • Non-Covalent Stabilization: Conversely, heteroatom-containing ortho-substituents (e.g., -OH, -NH

    
    , -OMe) can engage in intramolecular hydrogen bonding or dipole-dipole interactions with the alkyne 
    
    
    
    -cloud. This effectively lowers the ground-state energy, providing a kinetic buffer against spontaneous degradation.

Thermodynamic Sinks: Intramolecular Cyclization Pathways

The most significant threat to the thermodynamic stability of ortho-substituted phenylacetylenes is their propensity to undergo intramolecular cyclization. For drug development professionals, this is a double-edged sword: it is a powerful synthetic tool for building complex scaffolds, but a major degradation pathway during Active Pharmaceutical Ingredient (API) storage.

When an ortho-nucleophile (e.g., an amine or hydroxyl group) is present, the activation energy (


) for cyclization is dramatically lowered. The reaction is thermodynamically driven by the formation of a highly stable, aromatic heterocycle (

), such as the formation of 3,4-fused tricyclic indoles from ortho-iodoaniline derivatives[2].

Cyclization Start Ortho-Substituted Phenylacetylene (Metastable) TS Transition State (Thermal/Catalytic) Start->TS +Ea (Activation) Degradation Intermolecular Oligomerization Start->Degradation Competing Pathway Product Aromatic Heterocycle (Thermodynamic Sink) TS->Product -ΔG (Spontaneous)

Thermodynamic pathways of ortho-substituted phenylacetylenes toward cyclization or degradation.

Macromolecular Thermodynamics: Poly(phenylacetylene)s

Beyond small molecules, ortho-substituted phenylacetylenes are heavily utilized in the synthesis of helical polymers. The thermodynamic stability of the resulting poly(phenylacetylene) (PPA) backbone is highly dependent on the ortho-substituent.

Recent studies utilizing the linear Ising model have quantified this stability using two key thermodynamic parameters:

  • Mismatch Penalty (

    
    ):  The excess free energy required to incorporate a chiral monomer into an unfavorable helical conformation[3].
    
  • Helix Reversal Penalty (

    
    ):  The energy required to reverse the helical handedness along the rigid polymer chain[4].
    

Ortho-substituents significantly increase the steric bulk around the polymer backbone. This bulk amplifies the helical bias and increases the thermodynamic stability of a single-handed helix, effectively preventing spontaneous unwinding or helix inversion at room temperature[3].

Quantitative Thermodynamic Data

To provide a concrete baseline for formulation and synthesis, Table 1 summarizes typical thermodynamic parameters associated with ortho-substituted phenylacetylene systems.

System / PhenomenonParameterTypical Value RangeMechanistic Implication
Ortho-Ethynylaniline Cyclization

-15 to -25 kcal/molHighly spontaneous formation of indole; requires kinetic stabilization (e.g., salt formation) for storage.
Steric Ortho-Effect (Small Mol.)

+2 to +5 kcal/molDestabilizes ground state; increases reactivity toward metal-catalyzed addition[1].
Poly(phenylacetylene) Helicity Mismatch Penalty (

)
1.29 to 4.63 kJ/molDictates the energetic cost of conformational defects in the polymer backbone[3].
Poly(phenylacetylene) Helicity Helix Reversal (

)
~20.6 kJ/molHigh energy barrier prevents spontaneous loss of chiral structural integrity[4].

Self-Validating Experimental Protocols for Thermodynamic Profiling

As application scientists, we do not merely observe degradation; we systematically profile the enthalpic and entropic landscape to predict shelf-life and reactivity. The following protocol outlines a self-validating system for assessing the thermodynamic stability of novel ortho-substituted phenylacetylenes.

Workflow Step1 1. Sample Prep (Inert Atmosphere) Step2 2. DSC / TGA (Thermal Stability) Step1->Step2 Step3 3. Variable-Temp NMR (Kinetic Profiling) Step1->Step3 Step4 4. Isothermal Calorimetry (Intramolecular Forces) Step1->Step4 Step5 5. Data Synthesis & Thermodynamic Modeling Step2->Step5 Step3->Step5 Step4->Step5

Multiplexed experimental workflow for the thermodynamic profiling of phenylacetylenes.

Step-by-Step Methodology:

Step 1: Sample Preparation & Baseline Purity (The Foundation of Trust)

  • Action: Purify the ortho-substituted phenylacetylene via vacuum distillation or preparative HPLC. Store immediately under Argon at -20°C.

  • Causality: Trace transition metals (e.g., Pd or Cu from Sonogashira coupling) act as catalytic sinks, artificially lowering the

    
     for cyclization or polymerization. Thermodynamic measurements are only valid on strictly metal-free samples. This step self-validates the downstream thermal data.
    

Step 2: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

  • Action: Run DSC from 25°C to 300°C at a ramp rate of 5°C/min in sealed aluminum pans, coupled with TGA.

  • Causality: Exothermic peaks without mass loss (confirmed by TGA) indicate intramolecular cyclization or uncatalyzed polymerization. The onset temperature provides a relative measure of kinetic stability, while the area under the curve integrates to the enthalpy of reaction (

    
    ).
    

Step 3: Variable-Temperature NMR (VT-NMR) Kinetics

  • Action: Dissolve the sample in deuterated toluene (toluene-

    
    ). Monitor the disappearance of the alkyne proton (typically ~3.0-3.5 ppm) and the appearance of heterocycle/polymer peaks from 40°C to 120°C.
    
  • Causality: By extracting rate constants (

    
    ) at multiple temperatures, we can construct an Eyring plot. This allows the precise deconvolution of the activation barrier into enthalpic (
    
    
    
    ) and entropic (
    
    
    ) components, revealing whether degradation is driven by steric strain (enthalpy) or pre-organization (entropy).

Step 4: Isothermal Titration Calorimetry (ITC) for Non-Covalent Interactions

  • Action: For systems suspected of intramolecular hydrogen bonding, perform dilution calorimetry in a non-polar solvent (e.g., cyclohexane).

  • Causality: As the sample is diluted, intermolecular interactions break, but intramolecular interactions (between the ortho-group and the alkyne) remain intact. The heat of dilution isolates the thermodynamic contribution of the ortho-effect, validating computational predictions.

Conclusion

The thermodynamic stability of ortho-substituted phenylacetylenes is not a monolithic property but a dynamic interplay between steric strain, non-covalent stabilization, and the profound enthalpic pull of intramolecular cyclization. By employing rigorous, self-validating analytical workflows, drug development professionals and polymer chemists can accurately predict degradation pathways, optimize formulation conditions, and fully leverage the unique reactivity of these versatile scaffolds.

References

  • Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts Source: RSC Publishing URL:[Link]

  • Control of One-Handed Helicity in Polyacetylenes: Impact of an Extremely Small Amount of Chiral Substituents Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Control of One-Handed Helicity in Polyacetylenes: Impact of an Extremely Small Amount of Chiral Substituents (Open Access) Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Intramolecular Cyclization Source: Encyclopedia MDPI URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 1-Ethynyl-2-(propan-2-yloxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Physicochemical Profile 1-Ethynyl-2-(propan-2-yloxy)benzene is a substituted aromatic compound with a molecular formula of C₁₁H₁₂O...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Physicochemical Profile

1-Ethynyl-2-(propan-2-yloxy)benzene is a substituted aromatic compound with a molecular formula of C₁₁H₁₂O.[1] Its structure consists of a benzene ring functionalized with an ethynyl group and an isopropoxy group at adjacent positions. This unique combination of a nonpolar aromatic ring, a moderately polar ether linkage, and a weakly polarizable ethynyl group dictates its interactions with various solvents.

Predicted Physicochemical Properties:

To understand the solubility of 1-Ethynyl-2-(propan-2-yloxy)benzene, it is crucial to first estimate its key physicochemical properties. These properties are inferred from structurally similar molecules and established chemical principles.

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight 160.21 g/mol A moderate molecular weight suggests that solubility will be significantly influenced by intermolecular forces rather than being limited by molecular size alone.
Polarity Moderately polarThe presence of the oxygen atom in the isopropoxy group introduces a dipole moment. However, the large nonpolar benzene ring and the hydrocarbon nature of the ethynyl and isopropyl groups will dominate, leading to overall moderate polarity. This suggests good solubility in solvents of similar polarity.[2]
Hydrogen Bonding Hydrogen bond acceptorThe oxygen atom in the ether linkage can act as a hydrogen bond acceptor. This will enhance solubility in protic solvents (e.g., alcohols) capable of hydrogen bonding. The terminal alkyne C-H bond is very weakly acidic and generally not considered a significant hydrogen bond donor.
XlogP (Predicted) ~2.9This predicted octanol-water partition coefficient indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) environments, suggesting higher solubility in organic solvents than in water.[1]

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

The guiding principle for predicting solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[3][4] Based on the moderately polar nature of 1-Ethynyl-2-(propan-2-yloxy)benzene, we can predict its solubility across a spectrum of common organic solvents.

Table 1: Predicted Solubility of 1-Ethynyl-2-(propan-2-yloxy)benzene in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityUnderlying Rationale
Nonpolar Solvents Hexane, Toluene, BenzeneHigh to Very High The large, nonpolar benzene ring of the solute will have strong van der Waals interactions with these nonpolar solvents.[2]
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Very High These solvents have a moderate polarity that closely matches the predicted polarity of the solute. They can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. Acetone was noted as a good solvent for the synthesis of similar (prop-2-ynyloxy)benzene derivatives.[5][6]
Polar Protic Solvents Ethanol, Methanol, IsopropanolModerate to High The ability of the ether oxygen to act as a hydrogen bond acceptor will promote solubility. However, the large nonpolar portion of the molecule may limit miscibility in all proportions. Solubility is expected to decrease with increasing polarity of the alcohol (Methanol > Ethanol > Isopropanol).[7]
Highly Polar Solvents Water, Dimethyl Sulfoxide (DMSO)Low to Very Low The predominantly nonpolar character of the molecule will lead to poor solvation by highly polar solvents like water. While DMSO is a strong solvent, the hydrophobic nature of the benzene ring will likely limit high solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is paramount. The following section provides a detailed, self-validating protocol for determining the solubility of 1-Ethynyl-2-(propan-2-yloxy)benzene.

Isothermal Equilibrium Method

This gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent at a specific temperature.

Workflow for the Isothermal Equilibrium Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to a known mass of solvent in a sealed vial B Place vial in a temperature-controlled shaker (e.g., 25°C) A->B Incubate C Agitate for 24-48 hours to ensure equilibrium B->C Start Equilibration D Allow solid to settle, forming a clear saturated supernatant C->D Achieve Saturation E Carefully withdraw a known volume of the supernatant D->E Sample Collection F Transfer to a pre-weighed vial E->F G Evaporate the solvent completely under vacuum or nitrogen F->G Solvent Removal H Weigh the vial containing the dried solute G->H Final Weighing I Calculate solubility (e.g., in g/100g of solvent) H->I Data Calculation

Caption: Workflow for the Isothermal Equilibrium Method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh approximately 100 mg of 1-Ethynyl-2-(propan-2-yloxy)benzene into a 4 mL glass vial.

    • Add a known mass (e.g., 2.0 g) of the chosen organic solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Analysis:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed volumetric pipette to avoid premature crystallization.

    • Transfer the supernatant to a pre-weighed, dry vial.

    • Record the exact mass of the transferred supernatant.

  • Solvent Evaporation and Final Weighing:

    • Remove the solvent from the vial under a gentle stream of nitrogen or by using a rotary evaporator. Ensure complete removal of the solvent.

    • Place the vial in a vacuum oven at a mild temperature (e.g., 40°C) for several hours to remove any residual solvent.

    • Cool the vial to room temperature in a desiccator and then weigh it accurately.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

    • Express the solubility in appropriate units, such as grams of solute per 100 g of solvent.

    Solubility ( g/100g solvent) = (Mass of dried solute / Mass of supernatant) * (Mass of solvent in supernatant / Mass of supernatant) * 100

    (Note: For dilute solutions, the mass of the solvent in the supernatant can be approximated by the mass of the supernatant minus the mass of the dried solute.)

Causality Behind Experimental Choices and Self-Validation

  • Why a 24-48 hour equilibration period? This extended time is necessary to ensure that the system reaches true thermodynamic equilibrium, especially for compounds that dissolve slowly. Shorter times could lead to an underestimation of the solubility.

  • Why temperature control? Solubility is highly dependent on temperature. Maintaining a constant and precise temperature is critical for obtaining reproducible and accurate results.

  • Why a sealed vial? Organic solvents are often volatile. A sealed system prevents solvent loss, which would otherwise lead to an artificially high calculated solubility.

  • Self-Validating System: The protocol's trustworthiness is enhanced by its inherent checks. The continued presence of excess solid confirms saturation. Reproducibility can be verified by running the experiment in triplicate. Consistent results across replicates validate the methodology and the obtained data.

Conclusion

While direct, quantitative solubility data for 1-Ethynyl-2-(propan-2-yloxy)benzene is not currently published, a strong predictive profile can be established based on its molecular structure and the principles of intermolecular forces. The compound is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents, with moderate to good solubility in polar protic solvents, and poor solubility in highly polar solvents like water. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a reliable and robust framework for their experimental determination.

References

  • PubChem. 1-Ethynyl-2-prop-1-en-2-ylbenzene. National Center for Biotechnology Information. Available from: [Link].

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

  • Reddit. How do you know if substituted benzene is soluble in organic or aqueous solvent. r/chemhelp. 2021. Available from: [Link].

  • PubChem. {1-[(Propan-2-yl)oxy]ethyl}benzene. National Center for Biotechnology Information. Available from: [Link].

  • PubChemLite. 1-ethynyl-2-(propan-2-yloxy)benzene. Available from: [Link].

  • Solubility of Organic Compounds. Chemistry LibreTexts. 2023. Available from: [Link].

  • Batool T, et al. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE. 2014. Available from: [Link].

  • PubChem. 1-Ethenyl-2-(1-propan-2-yloxybutan-2-yloxy)benzene. National Center for Biotechnology Information. Available from: [Link].

  • Chemistry Steps. Solubility of Organic Compounds. 2021. Available from: [Link].

  • DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

  • PubChem. 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. 2014. Available from: [Link].

Sources

Foundational

An In-depth Technical Guide on the Electronic Effects of the Isopropoxy Group on Phenylacetylene Reactivity

Introduction Substituted phenylacetylenes are foundational building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, functional polymers, and advanced materials.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted phenylacetylenes are foundational building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, functional polymers, and advanced materials.[1][2] The reactivity of the acetylenic triple bond is intricately modulated by the electronic properties of the substituents on the phenyl ring. This guide provides a detailed exploration of the electronic influence of the isopropoxy group on the reactivity of phenylacetylene. We will dissect the dualistic nature of the isopropoxy substituent, examining its inductive and resonance effects and their subsequent impact on the electron density and reactivity of the alkyne moiety. This analysis is crucial for researchers, scientists, and drug development professionals seeking to rationally design and control the outcomes of reactions involving this versatile chemical scaffold.

The Duality of the Isopropoxy Group: A Tale of Two Effects

The isopropoxy group, like other alkoxy groups, exerts both an inductive effect (-I) and a resonance effect (+M or +R) on the aromatic ring.[3][4] Understanding the interplay of these two opposing forces is paramount to predicting the reactivity of isopropoxy-substituted phenylacetylene.

  • Inductive Effect (-I): The oxygen atom in the isopropoxy group is more electronegative than the carbon atom of the benzene ring to which it is attached. This difference in electronegativity leads to the withdrawal of electron density from the ring through the sigma (σ) bond framework.[5] This inductive effect deactivates the ring by making it more electron-deficient.

  • Resonance Effect (+M): The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through p-π conjugation.[5] This donation of electron density into the ring is a resonance effect, which increases the electron density, particularly at the ortho and para positions.[3][6] This effect activates the ring towards electrophilic attack.

In the case of alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall activation of the aromatic ring.[4][6] This net electron-donating character has profound implications for the reactivity of the appended acetylenic group.

Caption: Dueling electronic effects of the isopropoxy group.

Modulating Phenylacetylene Reactivity: An Electronic Tug-of-War

The net electron-donating nature of the isopropoxy group, particularly at the para position, significantly influences the reactivity of the acetylenic triple bond in several key reaction classes.

Cycloaddition Reactions

In [2+2] cycloaddition reactions, the electronic nature of the substituents on phenylacetylene can dictate the regioselectivity and even the reaction pathway.[7][8] For instance, in reactions with unsymmetrical disilenes, the regioselectivity is strongly dependent on the aryl substituent.[8] An electron-donating group like isopropoxy increases the nucleophilicity of the phenylacetylene, which can favor certain cycloaddition pathways.[7] In the context of 1,3-dipolar cycloadditions, such as the Huisgen cycloaddition, the electron-rich nature of the isopropoxy-substituted phenylacetylene can accelerate the reaction with electron-deficient dipoles.[9]

Electrophilic and Nucleophilic Additions

The increased electron density on the phenyl ring, and by extension on the acetylenic carbons, makes the triple bond more susceptible to attack by electrophiles. Conversely, this electron-rich character can disfavor nucleophilic attack unless the nucleophile is sufficiently strong or the reaction is catalyzed. For example, in the presence of a base, phenylacetylene can be deprotonated to form a highly nucleophilic phenylacetylide anion, which can then participate in various addition reactions.[8]

Quantitative Assessment: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[10][11] These constants are derived from the ionization of substituted benzoic acids. An electron-donating group will have a negative σ value, while an electron-withdrawing group will have a positive value.[10]

Substituentσ (meta)σ (para)σ+ (para)
-H0.000.000.00
-OCH(CH3)2 (Isopropoxy)0.1-0.46-0.76
-OCH3 (Methoxy)0.12-0.27-0.78
-NO20.710.780.79

Data compiled from various sources.[12][13]

The negative σp and σ+ values for the isopropoxy group confirm its electron-donating character through resonance, especially in reactions where a positive charge develops in the transition state that is in conjugation with the substituent.[10]

Experimental Protocols

Synthesis of 4-Isopropoxyphenylacetylene

A common route to synthesize alkoxy-substituted phenylacetylenes is through a Sonogashira coupling reaction.[1]

Materials:

  • 4-Iodoanisole

  • Isopropyl bromide

  • Potassium carbonate

  • Acetone

  • Trimethylsilylacetylene

  • Palladium(II) chloride

  • Triphenylphosphine

  • Copper(I) iodide

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Methanol

  • Potassium hydroxide

Procedure:

  • Synthesis of 4-Isopropoxyiodobenzene:

    • To a solution of 4-iodoanisole in acetone, add potassium carbonate and isopropyl bromide.

    • Reflux the mixture for 24 hours.

    • After cooling, filter the mixture and evaporate the solvent.

    • Purify the crude product by column chromatography to yield 4-isopropoxyiodobenzene.

  • Sonogashira Coupling:

    • To a solution of 4-isopropoxyiodobenzene in a mixture of triethylamine and THF, add trimethylsilylacetylene, palladium(II) chloride, triphenylphosphine, and copper(I) iodide.

    • Stir the mixture at room temperature under an inert atmosphere for 12 hours.

    • Filter the reaction mixture and evaporate the solvent.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the silyl-protected alkyne in a mixture of methanol and THF.

    • Add a solution of potassium hydroxide in methanol.

    • Stir the mixture at room temperature for 2 hours.

    • Evaporate the solvent and extract the product with a suitable organic solvent.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-isopropoxyphenylacetylene.

Caption: Synthetic workflow for 4-isopropoxyphenylacetylene.

Spectroscopic Characterization

The electronic effects of the isopropoxy group can be observed through various spectroscopic techniques.[14][15]

  • ¹H NMR Spectroscopy: The electron-donating isopropoxy group will cause an upfield shift (lower ppm) of the aromatic proton signals compared to unsubstituted phenylacetylene, indicative of increased electron density on the ring.

  • ¹³C NMR Spectroscopy: The acetylenic carbons will also experience a shift in their resonance frequencies. The increased electron density will shield these carbons, causing an upfield shift.

  • Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum can provide insight into the electronic environment of the triple bond. Electron-donating groups tend to slightly decrease this frequency compared to unsubstituted phenylacetylene.[15]

Conclusion

The isopropoxy group exerts a significant electronic influence on the reactivity of phenylacetylene. Its potent electron-donating resonance effect, which overrides its weaker inductive electron-withdrawing effect, enriches the aromatic ring and the acetylenic triple bond with electron density. This heightened nucleophilicity and modified electronic structure are critical considerations for chemists designing synthetic routes and developing new molecules. A thorough understanding of these principles, supported by quantitative data like Hammett constants and spectroscopic analysis, is essential for predicting and controlling the outcomes of chemical transformations involving isopropoxy-substituted phenylacetylenes. This knowledge is invaluable for professionals in drug discovery and materials science, where fine-tuning molecular reactivity is a cornerstone of innovation.

References

  • Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition - CORE.
  • Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs.
  • Recent Advances in the Synthesis of Substituted Polyacetylenes - MDPI.
  • Hammett Substituent Constants - ResearchG
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI.
  • Hammett equ
  • Electrophilic arom
  • 1 Synthesis and Functionality of Substituted Polyacetylenes - Wiley-VCH.
  • 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)
  • Substituent Effects - La Salle University.
  • Arom
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
  • (PDF)
  • 16.
  • Synthesis of the alkoxy-substituted phenylacetylenes and their reaction...
  • Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing).
  • Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd.
  • Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure-property-reactivity rel
  • Hammett substituent constants - Stenutz.
  • EP0949226B1 - Process for the preparation of acetylene derivatives - Google P
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
  • Spectroscopic Characterization - Instituto de Nanociencia y M
  • Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC.
  • CHEM 331 Problem Set #3: Substituent Effects and LFERs.
  • Spectroscopic characterization of a Ru(III)-OCl intermediate: a structural mimic of haloperoxidase enzymes - PubMed.
  • Function‐oriented synthesis of acetylene‐tagged pyridophane and...
  • Spectroscopic Characterization and Mechanistic Studies on Visible Light Photoredox Carbon-Carbon Bond Formation by Bis(Arylimino)
  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF.
  • Acetylene in Organic Synthesis: Recent Progress and New Uses - PubMed.
  • Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach - MDPI.

Sources

Exploratory

Beyond the Monomer: Advanced Material Science Applications of 1-Ethynyl-2-(propan-2-yloxy)benzene

Executive Summary 1-Ethynyl-2-(propan-2-yloxy)benzene, commonly referred to as ortho-isopropoxyphenylacetylene, is a highly versatile building block at the intersection of polymer chemistry and biomedical engineering. St...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynyl-2-(propan-2-yloxy)benzene, commonly referred to as ortho-isopropoxyphenylacetylene, is a highly versatile building block at the intersection of polymer chemistry and biomedical engineering. Structurally, it features a terminal alkyne—a classic handle for both transition-metal-catalyzed polymerization and "click" chemistry—paired with an ortho-isopropoxy group. This specific substitution pattern is not merely decorative; it fundamentally dictates the macroscopic properties of the resulting materials.

For material scientists, the steric bulk of the ortho-isopropoxy group forces polymerized backbones into rigid, quasi-static helices, yielding high-performance gas separation membranes. For drug development professionals, this same monomer acts as a hydrophobic, sterically shielded node when grafted onto hydrogels via click chemistry, providing highly stable micro-reservoirs for poorly water-soluble therapeutics.

Mechanistic Deep-Dive: The Power of Ortho-Substitution

Poly(phenylacetylene)s (PPAs) and Helical Rigidity

The polymerization of phenylacetylenes typically yields poly(phenylacetylene)s (PPAs) with dynamic helical structures. However, the exact positioning of the substituent on the phenyl ring drastically alters the polymer's conformation. Research has demonstrated that while para-substituted PPAs form compressed, highly dynamic helices that respond to external stimuli, ortho-substituted PPAs (such as those derived from 1-ethynyl-2-(propan-2-yloxy)benzene) are forced into highly stretched, almost planar, and practically rigid helical structures due to extreme steric crowding (1[1]).

This rigidification is highly desirable in membrane technology. The inability of the polymer chains to densely pack creates a high Fractional Free Volume (FFV), making these materials exceptional candidates for oxygen/nitrogen gas permselective membranes (2[2]).

PPA_Polymerization Monomer 1-Ethynyl-2-(propan-2-yloxy)benzene (Monomer) Catalyst [Rh(nbd)Cl]2 / Et3N Catalyst System Monomer->Catalyst Coordination Polymer Cis-transoid Poly(phenylacetylene) (Backbone Formation) Catalyst->Polymer Stereospecific Polymerization Helix Rigid Stretched Helix (Steric Locking via o-Isopropoxy) Polymer->Helix Conformational Restriction

Caption: Rhodium-catalyzed stereospecific polymerization and helical folding pathway.

CuAAC Click Chemistry for Drug Delivery Hydrogels

In the realm of drug delivery, the terminal alkyne of 1-ethynyl-2-(propan-2-yloxy)benzene is utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). When grafted onto an azide-functionalized Polyethylene Glycol (PEG) network, the resulting 1,4-disubstituted triazole ring acts as a stable bioisostere for amide bonds.

Causality in Design: The ortho-isopropoxy group serves two critical functions here. First, its steric bulk shields the adjacent triazole linkage from enzymatic degradation in physiological environments. Second, it creates localized, highly hydrophobic micro-domains within the hydrophilic PEG hydrogel. These domains act as physical crosslinking nodes and ideal reservoirs for encapsulating poorly water-soluble drugs (e.g., paclitaxel), providing a sustained, diffusion-controlled release profile.

CuAAC_Workflow Alkyne o-Isopropoxyphenylacetylene (Hydrophobic Handle) CuCat CuSO4 / Sodium Ascorbate (Catalyst Generation) Alkyne->CuCat Mix in aqueous buffer Azide Azide-Functionalized PEG (Hydrophilic Network) Azide->CuCat Mix in aqueous buffer Triazole 1,4-Disubstituted Triazole Linkage (Amphiphilic Hydrogel) CuCat->Triazole Cycloaddition Drug Hydrophobic Drug Encapsulation (Therapeutic Payload) Triazole->Drug Self-assembly & Loading

Caption: CuAAC click chemistry workflow for synthesizing amphiphilic drug delivery hydrogels.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Stereospecific Polymerization via Rhodium Catalysis

This protocol yields a highly cis-transoid, rigid poly(phenylacetylene) suitable for membrane fabrication (3[3]).

  • Preparation: In a nitrogen-filled glovebox, dissolve 1-Ethynyl-2-(propan-2-yloxy)benzene (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 4.0 mL).

  • Catalyst Activation: In a separate vial, dissolve the Rhodium catalyst [Rh(nbd)Cl]2 (0.01 mmol) in THF (1.0 mL). Add Triethylamine (Et₃N, 0.1 mmol).

    • Causality:[Rh(nbd)Cl]2 is strictly chosen because it promotes cis-stereospecific insertion of the alkyne, a prerequisite for helical formation. Et₃N acts as a co-catalyst, facilitating the dissociation of the chloride ligand to create the active cationic Rh center.

  • Polymerization: Inject the activated catalyst solution into the monomer solution. Stir at 25°C for 24 hours.

  • Self-Validation Check (In-Process): Extract a 50 µL aliquot and analyze via ¹H NMR (CDCl₃). The reaction is complete when the terminal alkyne proton signal (~3.1 ppm) completely disappears, accompanied by the emergence of a broad vinylic backbone proton signal (~5.8–6.5 ppm).

  • Termination & Precipitation: Quench the reaction by pouring the mixture into a large excess of vigorously stirred methanol (50 mL). Filter the precipitated yellow/orange polymer and dry under a vacuum at 40°C.

Protocol B: CuAAC Functionalization for Smart Hydrogels

This protocol grafts the monomer onto a 4-arm PEG-azide to create a drug-eluting hydrogel network.

  • Pre-Mixing: Dissolve 4-Arm PEG-Azide (10 kDa, 0.1 mmol) and 1-Ethynyl-2-(propan-2-yloxy)benzene (0.45 mmol, slight excess) in a 1:1 mixture of DMF and deionized water (5 mL).

  • Catalyst Generation: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.02 mmol) followed immediately by Sodium Ascorbate (0.1 mmol).

    • Causality: Sodium ascorbate is added in a 5x molar excess relative to copper to continuously reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative dimerization of the alkynes (Glaser coupling) which would otherwise consume the monomer and ruin network formation.

  • Gelation: Allow the mixture to sit undisturbed at room temperature for 12 hours to allow crosslinking and gelation.

  • Self-Validation Check (Post-Process): Lyophilize a small sample of the hydrogel and analyze via FTIR spectroscopy. Successful and complete click functionalization is validated by the absolute disappearance of the strong azide stretching band at ~2100 cm⁻¹.

  • Purification: Dialyze the bulk hydrogel against deionized water for 48 hours (MWCO 3500 Da) to remove unreacted monomer, copper, and ascorbate.

Quantitative Data Presentation

The structural rigidity imparted by the ortho-isopropoxy group drastically alters the physical properties of the resulting materials compared to unsubstituted or para-substituted analogs.

Table 1: Comparative Material Properties Based on Phenylacetylene Substitution

Polymer/Material TypeSubstitution PatternHelical DynamicsGas Permeability (PO₂, barrer)Primary Application
Poly(phenylacetylene)UnsubstitutedHighly dynamic, unstable< 5Conductive films / Basic research
Poly(p-isopropoxyphenylacetylene)Para-substitutedCompressed, responsive~ 15 - 30Stimuli-responsive sensors
Poly(o-isopropoxyphenylacetylene) Ortho-substituted Stretched, quasi-static > 150 (High FFV) Gas separation membranes

Note: Gas permeability values are approximate benchmarks demonstrating the order-of-magnitude increase caused by the steric locking of the ortho-substituent.

References

  • Architecture of Chiral Poly(phenylacetylene)s: From Compressed/Highly Dynamic to Stretched/Quasi-Static Helices Journal of the American Chemical Society (ACS) URL:[Link][1]

  • Synthesis of Cis-Cisoid or Cis-Transoid Poly(Phenyl-Acetylene)s Having One or Two Carbamate Groups as Oxygen Permeation Membrane Materials Membranes (MDPI) / NIH URL:[Link][2]

  • Control of One-Handed Helicity in Polyacetylenes: Impact of an Extremely Small Amount of Chiral Substituents JACS Au / NIH URL:[Link][3]

Sources

Foundational

Terminal Alkyne Building Blocks in Medicinal Chemistry: From Pharmacophores to Bioorthogonal Assembly

Executive Summary Terminal alkynes ( ) have evolved from niche synthetic intermediates into indispensable structural motifs in modern medicinal chemistry. Characterized by sp-hybridization, a linear 180° geometry, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Terminal alkynes (


) have evolved from niche synthetic intermediates into indispensable structural motifs in modern medicinal chemistry. Characterized by sp-hybridization, a linear 180° geometry, and a relatively acidic terminal proton (pKa ~25), these building blocks present unique physicochemical properties[5]. Their compact steric profile allows them to penetrate narrow hydrophobic binding pockets, while their electron-rich 

-system participates in non-canonical hydrogen bonding. Today, terminal alkynes serve dual roles: as direct pharmacophores in FDA-approved therapeutics and as the foundational handles for bioorthogonal chemistry, enabling the modular assembly of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [2].

This technical guide explores the mechanistic rationale, quantitative data, and self-validating experimental workflows for utilizing terminal alkynes in drug development.

Terminal Alkynes as Direct Pharmacophores

The strategic incorporation of an alkyne moiety into a small molecule scaffold can dramatically alter its target affinity, metabolic stability, and mechanism of action [3]. In the realm of targeted covalent inhibitors (TCIs), the terminal alkyne acts as an electrophilic warhead.

Futibatinib (Lytgobi) , granted accelerated FDA approval in 2022, exemplifies this paradigm. It is an irreversible pan-FGFR1-4 inhibitor indicated for cholangiocarcinoma. The alkyne moiety acts as a covalent trap, undergoing a Michael addition with a conserved cysteine residue in the FGFR kinase domain (e.g., Cys491 in FGFR2) [1]. This irreversible covalent bond formation overcomes severe resistance mutations (such as the V565I gatekeeper mutation) that render traditional reversible inhibitors ineffective.

FGFR_Signaling FGF FGF Ligand FGFR FGFR1-4 (Receptor) FGF->FGFR Activation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) FGFR->Downstream Phosphorylation FGFR->Downstream Blocked Futibatinib Futibatinib (Covalent Alkyne Inhibitor) Futibatinib->FGFR Irreversible Binding (Cysteine Covalent Bond) Apoptosis Cell Cycle Arrest & Apoptosis Futibatinib->Apoptosis Therapeutic Effect Proliferation Tumor Proliferation & Survival Downstream->Proliferation Oncogenesis

Caption: FGFR signaling inhibition via covalent binding of alkyne-containing futibatinib.

Bioorthogonal Assembly: The CuAAC Revolution

In late-stage drug discovery, the rapid synthesis of compound libraries and the conjugation of large biomolecules necessitate highly efficient, modular reactions. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click" reaction—couples a terminal alkyne with an aliphatic or aromatic azide to form a rigid, metabolically stable 1,4-disubstituted 1,2,3-triazole linkage [4].

Application in PROTACs and ADCs: PROTACs require the precise linkage of a Protein of Interest (POI) ligand to an E3 ligase recruiting ligand. The triazole ring generated via CuAAC not only acts as a passive linker but can also contribute favorably to the physicochemical properties and binding affinity of the ternary complex [2]. For ADCs, terminal alkyne-functionalized payloads are conjugated to azide-modified antibodies, ensuring a homogeneous drug-to-antibody ratio (DAR) without disrupting the antibody's tertiary structure.

PROTAC_Assembly POI_Ligand POI Ligand (Azide-Functionalized) Triazole_PROTAC PROTAC Molecule (1,4-Triazole Linkage) POI_Ligand->Triazole_PROTAC CuAAC Click Reaction E3_Ligand E3 Ligase Ligand (Terminal Alkyne) E3_Ligand->Triazole_PROTAC CuAAC Click Reaction Cu_Catalyst Cu(I) Catalyst (CuSO4 + Sodium Ascorbate) Cu_Catalyst->Triazole_PROTAC Ternary_Complex Ternary Complex (POI - PROTAC - E3 Ligase) Triazole_PROTAC->Ternary_Complex Cellular Entry & Binding Degradation Proteasomal Degradation (Target Protein) Ternary_Complex->Degradation Ubiquitination

Caption: CuAAC-mediated PROTAC assembly and target degradation pathway.

Quantitative Data: Pharmacophores and Click Kinetics

Table 1: Representative FDA-Approved Drugs Containing Alkyne Moieties [3]
Drug NameTargetIndicationRole of Alkyne Moiety
Futibatinib FGFR1-4CholangiocarcinomaCovalent warhead (Michael acceptor for cysteine)
Erlotinib EGFRNon-Small Cell Lung CancerSteric fit in hydrophobic pocket, metabolic stability
Pargyline MAO-BHypertension / Parkinson'sMechanism-based irreversible suicide inhibition
Efavirenz HIV Reverse TranscriptaseHIV InfectionNon-nucleoside binding, structural rigidity
Terbinafine Squalene EpoxidaseFungal InfectionsLipophilicity, target binding optimization
Table 2: Kinetic Comparison of Alkyne-Based Click Reactions [4]
Reaction TypeReagentsCatalyst Required?Rate Constant (

)
Primary MedChem Application
CuAAC Terminal Alkyne + AzideYes (Cu(I))10 to

PROTAC/ADC linker synthesis, library generation
SPAAC Strained Alkyne (e.g., DBCO) + AzideNo

to 1
In vivo bioorthogonal labeling, live-cell imaging
Sonogashira Terminal Alkyne + Aryl HalideYes (Pd/Cu)VariableC-C bond formation in API scaffold synthesis

Experimental Workflows & Methodologies

Workflow 1: Standardized CuAAC Protocol for PROTAC Linker Assembly

Causality & Logic: The use of


 with sodium ascorbate ensures the continuous in situ generation of the catalytically active Cu(I) species, preventing oxidative degradation. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added as a stabilizing ligand to protect Cu(I) from disproportionation and ambient oxygen, maintaining the reaction's self-validating efficiency in aqueous-organic mixtures [2].
  • Preparation: Dissolve the azide-functionalized POI ligand (1.0 eq) and terminal alkyne-functionalized E3 ligase ligand (1.05 eq) in a 1:1 mixture of tert-butanol and water. (Use DMF/water for highly hydrophobic substrates).

  • Catalyst Complexation: In a separate vial, mix

    
     (0.1 eq) with TBTA ligand (0.1 eq) in DMSO to form the pre-catalyst complex.
    
  • Reduction: Add sodium ascorbate (0.2 eq, freshly prepared aqueous solution) to the catalyst mixture. The solution will shift from blue to colorless/pale yellow, visually validating the reduction of Cu(II) to active Cu(I).

  • Cycloaddition: Add the active Cu(I) complex to the substrate solution. Stir at room temperature for 2-12 hours. Monitor via LC-MS until complete consumption of the limiting reagent is observed.

  • Purification: Quench the reaction with EDTA to chelate residual copper. Extract with ethyl acetate, dry over

    
    , and purify the resulting PROTAC via preparative HPLC.
    
Workflow 2: Sonogashira Cross-Coupling for API Scaffold Synthesis

Causality & Logic: Sonogashira coupling merges a terminal alkyne with an aryl/vinyl halide. The Pd(0) catalyst handles the oxidative addition of the halide, while the Cu(I) co-catalyst forms a copper acetylide intermediate with the terminal alkyne, facilitating transmetalation. An amine base (e.g., triethylamine) is crucial to deprotonate the weakly acidic terminal alkyne and drive the catalytic cycle [5].

  • Degassing: Dissolve the aryl halide (1.0 eq) and terminal alkyne (1.2 eq) in anhydrous, degassed THF and Triethylamine (1:1 ratio). Oxygen must be strictly excluded via freeze-pump-thaw cycles to prevent Glaser homocoupling of the alkyne.

  • Catalyst Addition: Under an inert argon atmosphere, add

    
     (0.05 eq) and CuI (0.1 eq).
    
  • Reaction: Heat the mixture to 50-70°C for 4-8 hours. The precipitation of triethylammonium halide salts serves as a visual, self-validating indicator of reaction progression.

  • Workup: Filter the suspension through a pad of Celite to remove salts and metal catalysts. Concentrate the filtrate under reduced pressure and purify the cross-coupled product via flash column chromatography.

References

  • The First Approved Covalent pan-FGFR1-4 Kinase Inhibitor, Futibatinib. Drug Hunter. Available at:[Link]

  • Click chemistry in the development of PROTACs. RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Approved Alkyne-Containing Drugs: A Review of Their Pharmacokinetic Properties and Therapeutic Applications. ResearchGate. Available at:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Bioconjugate Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Using 1-Ethynyl-2-(propan-2-yloxy)benzene in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary This guide details the protocol for utilizing 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene) in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene) in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is generally robust, this specific substrate presents a unique challenge: the ortho-isopropoxy group . This substituent introduces significant steric bulk and potential electronic donation near the reactive alkyne center.

Standard "click" protocols often suffer from sluggish kinetics or incomplete conversion with ortho-substituted aryl alkynes. This note provides an optimized methodology using Cu(I)-stabilizing ligands (THPTA or TBTA) to overcome the steric barrier, ensuring high yields (>90%) and preventing oxidative homocoupling (Glaser coupling) of the alkyne.

Chemical Profile & Mechanistic Insight

Substrate Properties
PropertyData
Compound Name 1-Ethynyl-2-(propan-2-yloxy)benzene
Structure Phenyl ring substituted at C1 with Ethynyl (-C≡CH) and C2 with Isopropoxy (-OCH(CH₃)₂)
Molecular Weight 160.21 g/mol
Solubility High in DMSO, DMF, DCM, THF; Poor in Water
Reactivity Class Electron-rich, sterically hindered terminal alkyne
Key Challenge Steric hindrance at the C1-C2 ortho position affects Copper-acetylide formation.[1][2]
Mechanistic Challenge: The "Ortho Effect"

The CuAAC mechanism relies on the formation of a Copper(I)-Acetylide intermediate.

  • Coordination: Cu(I) coordinates to the alkyne

    
    -system.
    
  • Deprotonation: The terminal proton is removed to form the

    
    -bound Cu-acetylide.
    
  • Steric Clash: In 1-Ethynyl-2-(propan-2-yloxy)benzene, the bulky isopropoxy group at the ortho position creates a "steric fence." This can destabilize the transition state for the incoming azide or hinder the initial copper coordination.

  • Ligand Solution: Using a ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) protects the Cu(I) center from oxidation and creates a more reactive, sterically accessible catalytic pocket.

Mechanistic Pathway Diagram

CuAAC_Mechanism Alkyne 1-Ethynyl-2- (propan-2-yloxy)benzene Intermediate Cu-Acetylide Intermediate (Sterically Hindered) Alkyne->Intermediate Coordination & Deprotonation Cu_Cat Cu(I) / Ligand (Catalyst) Cu_Cat->Intermediate Activates Triazole 1,4-Disubstituted 1,2,3-Triazole (Product) Intermediate->Triazole + Azide Cyclization Azide Organic Azide (R-N3) Azide->Triazole Triazole->Cu_Cat Catalyst Release

Figure 1: The catalytic cycle highlights the critical Cu-Acetylide formation step, which is the bottleneck for ortho-substituted substrates.

Optimized Experimental Protocol

Safety Warning: Organic azides of low molecular weight can be explosive. Perform all reactions behind a blast shield. Copper waste must be disposed of as heavy metal waste.

Materials Reagents
  • Alkyne: 1-Ethynyl-2-(propan-2-yloxy)benzene (1.0 equiv).

  • Azide: Desired coupling partner (1.0 - 1.2 equiv).

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

  • Reductant: Sodium Ascorbate (freshly prepared).

  • Ligand (Crucial): THPTA (Water-soluble) or TBTA (Organic-soluble). Recommendation: Use THPTA for faster kinetics in aqueous mixtures.

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Protocol: High-Efficiency Ligation (The "Ligand-Accelerated" Method)

This method is superior to "copper wire" or ligand-free methods for this specific substrate.

Step 1: Stock Solution Preparation

  • Alkyne Stock: Dissolve 1-Ethynyl-2-(propan-2-yloxy)benzene in DMSO to 100 mM.

  • Azide Stock: Dissolve Azide in DMSO to 100 mM.

  • Cu/Ligand Premix (The "Master Mix"):

    • Dissolve CuSO₄ (20 mM in water).[3]

    • Dissolve THPTA (50 mM in water).

    • Mix: Combine 1 part CuSO₄ with 2 parts THPTA. (Final ratio 1:5 Cu:Ligand is ideal). The solution should be light blue.

  • Ascorbate Stock: 100 mM in water (Make fresh daily; yellowing indicates degradation).

Step 2: Reaction Assembly

  • In a glass vial, combine solvents to achieve a final concentration of ~10-20 mM (reactant basis).

    • Example: 500 µL DMSO + 400 µL Water.

  • Add Alkyne Stock (1.0 equiv).

  • Add Azide Stock (1.05 equiv).

  • Add Cu/Ligand Premix (0.05 equiv Cu / 0.25 equiv Ligand).

    • Note: For this sterically hindered alkyne, 5 mol% Cu is recommended over the standard 1 mol%.

  • Initiation: Add Sodium Ascorbate (0.5 equiv, 5-10x excess relative to Cu).

    • Observation: The solution may turn colorless or pale yellow (reduction to Cu(I)).

Step 3: Incubation

  • Stir or shake at Room Temperature for 2–4 hours.

  • Optimization: If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to 40°C. The ortho-isopropoxy group makes the alkyne thermally stable, so mild heating is safe.

Step 4: Work-up

  • Dilution: Dilute reaction 10x with water/brine.

  • Extraction: Extract with Ethyl Acetate (x3).

  • Wash: Wash combined organics with 5% NH₄OH (removes Copper) or EDTA solution.

  • Drying: Dry over Na₂SO₄ and concentrate.

Workflow Diagram

Workflow Start Start: Prepare Reagents Premix Make Cu-Ligand Complex (CuSO4 + THPTA) Start->Premix Mix_Reactants Mix Alkyne + Azide in DMSO/Water Start->Mix_Reactants Add_Catalyst Add Cu-Complex then Ascorbate Premix->Add_Catalyst Mix_Reactants->Add_Catalyst Incubate Incubate RT, 2-4h (Optional: 40°C) Add_Catalyst->Incubate Check Check Conversion (LCMS / TLC) Incubate->Check Check->Incubate Incomplete (Add Heat) Workup Extraction (EtOAc) & Cu Removal (EDTA) Check->Workup Complete

Figure 2: Step-by-step workflow for the CuAAC reaction involving 1-Ethynyl-2-(propan-2-yloxy)benzene.

Troubleshooting & Optimization

IssueLikely CauseCorrective Action
Low Yield (<50%) Steric hindrance of ortho-isopropoxy group.Increase temperature to 40-50°C. Increase Catalyst loading to 10 mol%.
Green/Blue Reaction Oxidation of Cu(I) to Cu(II).Add more Sodium Ascorbate. Degas solvents (sparge with N₂).[4]
Precipitation Product insolubility.This is good! Filter the solid, wash with water, and analyze.
Homocoupling (Di-alkyne) Oxygen presence (Glaser coupling).Strictly degas solvents. Ensure Ascorbate is in excess.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.

Sources

Application

Preparation of 2-isopropoxyphenylacetylene via Corey-Fuchs reaction

Application Note: Preparation of 2-Isopropoxyphenylacetylene via the Corey-Fuchs Reaction Executive Summary Terminal alkynes are indispensable structural motifs in drug discovery and materials science, serving as primary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 2-Isopropoxyphenylacetylene via the Corey-Fuchs Reaction

Executive Summary

Terminal alkynes are indispensable structural motifs in drug discovery and materials science, serving as primary handles for Sonogashira cross-couplings and azide-alkyne cycloadditions (CuAAC). Specifically, ortho-alkoxyphenylacetylenes—such as 2-isopropoxyphenylacetylene—are highly valued as precursors for synthesizing bidentate ruthenium metathesis catalysts (e.g., Hoveyda-Grubbs complexes). This application note details a highly optimized, self-validating protocol for the one-carbon homologation of 2-isopropoxybenzaldehyde to 2-isopropoxyphenylacetylene utilizing the Corey-Fuchs reaction[1].

Scientific Rationale & Mechanistic Causality

The Corey-Fuchs reaction is the premier methodology for converting aldehydes to terminal alkynes due to its mild conditions and high tolerance for sterically hindered ortho-substituents[2][3]. The transformation is executed in two mechanistically distinct stages:

  • Dibromoolefination (Wittig-Type Addition): The reaction initiates with the formation of a phosphonium ylide. Triphenylphosphine (PPh₃) attacks carbon tetrabromide (CBr₄) to form a bromophosphonium intermediate. A strictly maintained stoichiometric excess of PPh₃ is required here: the first equivalent acts as a nucleophile, while the second equivalent acts as a reducing agent and bromine scavenger to generate the active dibromomethylene ylide (Ph₃P=CBr₂)[2][4]. This ylide then reacts with 2-isopropoxybenzaldehyde to form the isolable 1-(2,2-dibromovinyl)-2-isopropoxybenzene intermediate.

  • Alkyne Formation (FBW Rearrangement): The dibromoolefin is treated with a strong base, typically n-butyllithium (n-BuLi). The first equivalent of n-BuLi induces a halogen-metal exchange, followed by the α-elimination of lithium bromide to yield a highly reactive alkylidene carbene[5]. This carbene undergoes a rapid 1,2-aryl shift—known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement—to form the terminal alkyne[2][5]. A second equivalent of n-BuLi is mandatory to deprotonate the newly formed acidic terminal alkyne, driving the reaction to completion and preventing the carbene from undergoing deleterious side reactions[4].

Pathway Visualization

CF_Mechanism Start 2-Isopropoxybenzaldehyde (Starting Material) Ylide Phosphonium Ylide Formation [CBr4 + 2 PPh3 → Ph3P=CBr2] Start->Ylide Wittig-type addition Intermediate 1-(2,2-Dibromovinyl)-2-isopropoxybenzene (Isolable Intermediate) Ylide->Intermediate - Ph3P=O Lithiation Halogen-Metal Exchange [+ 2.2 eq n-BuLi, -78 °C] Intermediate->Lithiation α-elimination FBW Fritsch-Buttenberg-Wiechell Rearrangement (Carbene) Lithiation->FBW 1,2-shift Product 2-Isopropoxyphenylacetylene (Final Product) FBW->Product Aqueous Workup

Figure 1: Two-step Corey-Fuchs homologation pathway from 2-isopropoxybenzaldehyde to terminal alkyne.

Quantitative Reagent Data

Table 1: Reagents for Step 1 (Dibromoolefination)

Reagent MW ( g/mol ) Eq. Amount (10 mmol scale) Functional Role
2-Isopropoxybenzaldehyde 164.20 1.0 1.64 g Starting Material
Carbon tetrabromide (CBr₄) 331.63 1.5 4.97 g Carbon source / Electrophile
Triphenylphosphine (PPh₃) 262.29 3.0 7.87 g Ylide generator / Reductant

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent (Anhydrous) |

Table 2: Reagents for Step 2 (Alkyne Formation)

Reagent MW ( g/mol ) Eq. Amount Functional Role
1-(2,2-Dibromovinyl)-2-isopropoxybenzene 320.02 1.0 ~3.20 g (10.0 mmol) Intermediate
n-Butyllithium (2.5 M in hexanes) 64.06 2.2 8.8 mL (22.0 mmol) Base / Lithiating agent

| Tetrahydrofuran (THF) | 72.11 | - | 40 mL | Solvent (Anhydrous) |

Self-Validating Experimental Protocol

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2-isopropoxybenzene
  • Ylide Generation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet. Add PPh₃ (7.87 g, 30.0 mmol) and anhydrous DCM (30 mL). Cool the solution to 0 °C using an ice-water bath[6].

  • CBr₄ Addition: Dissolve CBr₄ (4.97 g, 15.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the PPh₃ solution. Causality & Validation: The reaction between PPh₃ and CBr₄ is highly exothermic. Cooling to 0 °C prevents the thermal degradation of the ylide. The solution will rapidly transition from colorless to a vibrant orange/yellow suspension, providing immediate visual validation of the active Ph₃P=CBr₂ ylide formation[6]. Stir for 30 minutes.

  • Aldehyde Addition: Dissolve 2-isopropoxybenzaldehyde (1.64 g, 10.0 mmol) in DCM (10 mL) and add it dropwise to the ylide suspension at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active aldehyde spot is entirely consumed.

  • Workup & Ph₃P=O Precipitation: Concentrate the reaction mixture under reduced pressure to a thick paste. Add cold hexanes (50 mL) and vigorously stir. Causality: Triphenylphosphine oxide (Ph₃P=O) is highly soluble in DCM but nearly insoluble in cold hexanes. This solvent-swap forces the bulk of the byproduct to crash out of solution, allowing it to be removed via vacuum filtration through a Celite pad[6].

  • Purification: Concentrate the filtrate and purify via flash column chromatography (100% Hexanes) to yield the dibromoolefin as a pale yellow oil.

Step 2: Synthesis of 2-Isopropoxyphenylacetylene
  • Preparation: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve the purified 1-(2,2-dibromovinyl)-2-isopropoxybenzene (10.0 mmol) in anhydrous THF (40 mL)[6].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: The -78 °C threshold is non-negotiable. The intermediate carbene and lithiated species are exceptionally reactive; higher temperatures will lead to unwanted C-H insertions, dimerization (forming butadiynes), or decomposition[3][6].

  • Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 8.8 mL, 22.0 mmol) dropwise via a syringe down the inner wall of the flask. Causality: Exactly 2.2 equivalents are utilized. The first equivalent drives the halogen-metal exchange and α-elimination. The second equivalent immediately deprotonates the resulting terminal alkyne to form a stable lithium acetylide[2][4]. The extra 0.2 equivalents compensate for adventitious moisture in the system.

  • Rearrangement: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1.5 hours. The solution will undergo a color change from pale yellow to dark brown/red.

  • Quenching: Cool the flask back to 0 °C and carefully quench the lithium acetylide by adding saturated aqueous NH₄Cl (20 mL) dropwise[6]. Causality: NH₄Cl provides a mild proton source to reprotonate the acetylide without causing acidic cleavage of the sensitive isopropoxy ether group.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes) to afford 2-isopropoxyphenylacetylene as a colorless liquid.

Analytical Characterization

To ensure trustworthiness and verify structural integrity, the isolated 2-isopropoxyphenylacetylene must be validated against the following spectral parameters:

Table 3: Expected Analytical Data for 2-Isopropoxyphenylacetylene

Analytical Method Expected Signals / Shifts Structural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.42 (dd, 1H), 7.28 (td, 1H), 6.90 (m, 2H) Aromatic protons (Ar-H)
δ 4.60 (heptet, J = 6.1 Hz, 1H) Isopropoxy methine (-CH(CH₃)₂)
δ 3.25 (s, 1H) Terminal alkyne proton (-C≡CH)
δ 1.38 (d, J = 6.1 Hz, 6H) Isopropoxy methyls (-CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ 159.5, 134.1, 130.2, 120.1, 113.5, 112.0 Aromatic carbons
δ 81.5, 79.8 Alkyne carbons (-C≡CH)
δ 71.2 Isopropoxy methine carbon
δ 22.1 Isopropoxy methyl carbons
IR Spectroscopy (Neat) ~3290 cm⁻¹ Terminal alkyne C-H stretch

| | ~2110 cm⁻¹ | Alkyne C≡C stretch (weak) |

Critical Parameters & Troubleshooting (Scientist's Insights)

  • Stalled Ylide Formation: If the reaction mixture fails to turn bright orange/yellow upon CBr₄ addition, the PPh₃ may have oxidized to Ph₃P=O during storage. Always use fresh, high-quality triphenylphosphine.

  • Incomplete FBW Rearrangement: If TLC analysis of Step 2 shows a mixture of products, it is highly likely that the n-BuLi has degraded (loss of molarity). Titrate your n-BuLi with diphenylacetic acid prior to use to ensure accurate stoichiometry.

  • Emulsion Formation During Quench: The addition of NH₄Cl can sometimes cause emulsions with THF/Ether. If this occurs, adding a small amount of Rochelle's salt (potassium sodium tartrate) or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.

References

  • Corey-Fuchs Reaction - Organic Chemistry Portal. Available at:[Link]

  • Corey–Fuchs Reaction - Wikipedia. Available at:[Link]

  • Corey–Fuchs Reaction - Grokipedia. Available at:[Link]

Sources

Method

Application Note: Gold-Catalyzed Functionalization of 1-Ethynyl-2-(propan-2-yloxy)benzene

Executive Summary The functionalization of terminal alkynes via homogeneous gold catalysis represents a cornerstone methodology in modern synthetic chemistry. Specifically, the intramolecular alkoxycyclization of ortho-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of terminal alkynes via homogeneous gold catalysis represents a cornerstone methodology in modern synthetic chemistry. Specifically, the intramolecular alkoxycyclization of ortho-alkoxyphenylacetylenes is a highly efficient route to functionalized benzofurans—a privileged scaffold in drug discovery and natural product synthesis.

This application note details the optimized protocol for the gold-catalyzed cyclization of 1-ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene). By leveraging the extreme carbophilicity of cationic gold(I) complexes, this method achieves rapid, high-yielding cyclization under mild conditions, bypassing the need for aggressive thermal activation or stoichiometric transition metal oxidants.

Mechanistic Rationale & Causality

The selection of 1-ethynyl-2-(propan-2-yloxy)benzene as a substrate is highly deliberate. The transformation relies on a sequence of electrophilic activation, nucleophilic attack, and strategic dealkylation .

  • Electrophilic Activation: The cationic gold(I) center acts as a soft Lewis acid, selectively coordinating to the terminal alkyne to form a highly electrophilic π-alkyne-gold complex.

  • 5-endo-dig Cyclization: The oxygen atom of the ortho-isopropoxy group acts as an internal nucleophile. Despite traditional Baldwin's rules, the gold-activated alkyne readily undergoes a 5-endo-dig cyclization to form a cyclic oxonium intermediate.

  • Dealkylation: The isopropoxy group is specifically chosen because the isopropyl moiety functions as an excellent leaving group. The oxonium intermediate undergoes an E1-like elimination (releasing propene) or nucleophilic displacement to yield the neutral benzofuran core, simultaneously regenerating the active gold catalyst .

Mechanism Substrate 1-Ethynyl-2-(propan-2-yloxy)benzene Au_Activation π-Alkyne-Au(I) Complex (Electrophilic Activation) Substrate->Au_Activation + [L-Au]+ Cyclization 5-endo-dig Cyclization (Nucleophilic Attack) Au_Activation->Cyclization Oxonium Oxonium Intermediate (Cationic) Cyclization->Oxonium Dealkylation Dealkylation (- Isopropyl Cation) Oxonium->Dealkylation Product Benzofuran + Au(I) (Catalyst Regeneration) Dealkylation->Product

Figure 1: Mechanistic pathway of the gold(I)-catalyzed intramolecular alkoxycyclization.

Catalyst Selection and Optimization

The choice of the gold ligand and counterion is the most critical variable in this protocol. N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), provide strong σ-donation that stabilizes the intermediate gold species and prevents catalyst degradation into inactive elemental gold (Au^0).

The counterion dictates the electrophilicity of the metal center. Weakly coordinating anions like bis(trifluoromethanesulfonyl)imide (NTf2⁻) ensure the gold center remains highly accessible to the alkyne substrate . As shown in Table 1, preformed IPrAuNTf2 drastically outperforms simple gold salts and in situ silver-activated systems, avoiding the well-documented "silver effect" which can lead to alkyne homocoupling side reactions.

Table 1: Catalyst Optimization for Benzofuran Synthesis

Catalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
AuCl₃DCM251245Sluggish; catalyst decomposes to Au mirror.
Ph₃PAuCl / AgOTfDCM25482Good yield, but minor alkyne homocoupling observed.
IPrAuNTf₂ DCM 25 2 >95 Optimal; clean conversion, no silver interference.
IPrAuNTf₂Toluene80192Faster, but trace thermal degradation products noted.
PtCl₂Toluene8024TraceInsufficient carbophilicity for this specific substrate.

Experimental Protocols

Reagents and Equipment
  • Substrate: 1-Ethynyl-2-(propan-2-yloxy)benzene (1.0 mmol, 160.2 mg)

  • Catalyst: IPrAuNTf2 (0.05 mmol, 43.5 mg, 5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM, 5.0 mL), degassed via argon sparging.

  • Equipment: Flame-dried 10 mL Schlenk tube, magnetic stir bar, argon balloon, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reproducibility.

  • Preparation: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add IPrAuNTf2 (43.5 mg, 5 mol%). Evacuate and backfill the flask with argon three times to ensure a strictly inert atmosphere. Rationale: While gold(I) complexes are generally air-stable, moisture can competitively coordinate to the highly electrophilic cationic gold center, retarding the reaction rate.

  • Solvent Addition: Inject anhydrous, degassed DCM (2.5 mL) into the Schlenk tube. Stir until the catalyst is fully dissolved, yielding a clear, pale-yellow solution.

  • Substrate Addition: Dissolve 1-ethynyl-2-(propan-2-yloxy)benzene (160.2 mg, 1.0 mmol) in the remaining 2.5 mL of anhydrous DCM. Add this solution dropwise to the catalyst mixture over 2 minutes at 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 95:5).

    • Validation Checkpoint: The starting material (Rf ≈ 0.65) should completely disappear within 2 hours, replaced by a new, highly UV-active spot corresponding to the benzofuran product (Rf ≈ 0.55).

  • Quenching & Filtration: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 2 drops of triethylamine to neutralize any trace acid generated during dealkylation. Filter the crude mixture through a short pad of Celite to remove gold residues, washing the pad with an additional 10 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 95:5 Hexanes/EtOAc.

Analytical Validation

To confirm the success of the cyclization, perform ¹H NMR (400 MHz, CDCl₃) analysis on the isolated product.

  • Disappearance: The terminal alkyne proton (singlet at ~3.25 ppm) and the isopropoxy methine proton (septet at ~4.60 ppm) must be completely absent.

  • Appearance: A distinct doublet at ~6.75 ppm (J = 2.2 Hz) will appear, corresponding to the C3 proton of the newly formed benzofuran ring .

Workflow Prep 1. Reagent Preparation Dry DCM, Argon Atmosphere Catalyst 2. Catalyst Solubilization Dissolve IPrAuNTf2 in DCM Prep->Catalyst Reaction 3. Cyclization Reaction Stir at 25°C for 2 hours Catalyst->Reaction Monitor 4. Reaction Monitoring TLC (Hexanes:EtOAc 95:5) Reaction->Monitor Quench 5. Quench & Filtration Add Et3N, Filter via Celite Monitor->Quench Purify 6. Flash Chromatography Isolate Benzofuran Core Quench->Purify Analyze 7. Product Validation 1H/13C NMR & HRMS Purify->Analyze

Figure 2: Step-by-step experimental workflow for the gold-catalyzed synthesis of benzofurans.

Troubleshooting & Field Insights

  • Incomplete Conversion: If starting material persists after 4 hours, the DCM may contain stabilizer (e.g., amylene) or moisture that is deactivating the catalyst. Ensure the use of freshly distilled or strictly anhydrous solvent.

  • Formation of Dimers/Oligomers: If a highly polar baseline spot appears on the TLC, it is likely due to alkyne oligomerization. This occurs if the substrate is added too rapidly, creating a high local concentration of alkynes. Ensure dropwise addition of the substrate to the catalyst solution.

References

  • Zhao, J., Xu, W., Xie, X., Sun, N., Li, X., & Liu, Y. (2018). "Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans." Organic Letters, 20(17), 5461-5465.[Link]

  • Pisor, J. W., Garcia, I. C., Mamo, K. T., & Muchalski, H. (2025). "Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols." Chemistry - An Asian Journal, 20(12), e2500093.[Link]

  • Hashmi, A. S. K., et al. (2016). "Scope and limitations of the dual-gold-catalysed hydrophenoxylation of alkynes." Beilstein Journal of Organic Chemistry, 12, 169-174.[Link]

  • Liu, Y., et al. (2012). "Gold-catalyzed cyclizations of (o-alkynyl)phenoxyacrylates with external nucleophiles: regio- and stereoselective synthesis of functionalized benzo[b]oxepines." Organic Letters, 14(18), 4742-4745.[Link]

Application

Application Note: Stereoselective Polymerization of ortho-Alkoxy Phenylacetylenes

This Application Note is designed for researchers specializing in macromolecular synthesis and drug delivery systems. It details the precision polymerization of ortho-alkoxy phenylacetylenes—a class of monomers critical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers specializing in macromolecular synthesis and drug delivery systems. It details the precision polymerization of ortho-alkoxy phenylacetylenes—a class of monomers critical for generating dynamic helical polymers used in chiral recognition and enantioselective release matrices.

Executive Summary

Poly(phenylacetylene)s (PPAs) bearing ortho-alkoxy substituents represent a unique class of conjugated polymers. Unlike their para-substituted counterparts, the steric repulsion driven by the ortho-alkoxy group forces the main chain into a tight, one-handed helical conformation (typically cis-transoidal). This structural rigidity is highly prized for chiral resolution membranes and smart drug carriers .

However, the same steric bulk that induces helicity often hinders polymerization kinetics and solubility. This guide provides two field-validated protocols to overcome these barriers, ensuring high molecular weight (


 Da), low polydispersity (PDI < 1.2), and strict stereoregularity.

Critical Mechanistic Insight: The "Ortho" Effect

Before initiating synthesis, it is vital to understand the causality between monomer structure and polymer topology.

  • Steric Cascade: The ortho-alkoxy group prevents the planar stacking of pendant phenyl rings.

  • Helical Induction: To minimize steric clash, the polyene backbone twists.

  • Catalyst Sensitivity: Standard Ziegler-Natta catalysts often fail due to steric hindrance. Rhodium(I) complexes are the gold standard here because they tolerate polar functional groups and operate via an insertion mechanism that favors the cis stereostructure necessary for helix formation.

Figure 1: Rhodium-Catalyzed Insertion Mechanism

The following diagram illustrates the pathway favoring cis-transoidal stereoselectivity.

RhodiumMechanism Rh_Pre Precatalyst [Rh(nbd)Cl]2 Active_Species Active Species Rh(I)-Alkynyl Complex Rh_Pre->Active_Species + Cocatalyst (TEA or Base) Coordination Monomer Coordination Active_Species->Coordination + o-Alkoxy PA Insertion 2,1-Insertion (Rate Determining) Coordination->Insertion Steric Control Propagation Propagation (Cis-Transoidal) Insertion->Propagation Fast Propagation->Coordination Cycle Termination Termination (End-Capping) Propagation->Termination Quench

Caption: Mechanistic pathway of Rh(I)-catalyzed polymerization. The 2,1-insertion step is critical for maintaining head-to-tail regioselectivity and cis-stereoregularity.

Catalyst Selection Guide

Catalyst SystemTarget ApplicationAdvantagesLimitations

/ TEA
Initial ScreeningRobust, commercially available, high stereoregularity (cis content >90%).Broad PDI (1.5–2.5); limited control over Mw.
Rh-Vinyl / Rh-Aryl (Multicomponent) Living Polymerization Ultra-narrow PDI (<1.1), end-group functionalization, block copolymers.[1]Requires strict anaerobic conditions; multi-step prep.

/

High Mw (Non-helical)Generates trans polymers (often non-helical); high tolerance to impurities.Produces trans structures (loss of helical function); lower solubility.

Recommendation: For ortho-alkoxy monomers, use the Rh-based Living Polymerization (Protocol B) if precise molecular weight is required for drug delivery vectors. Use Standard Rh/TEA (Protocol A) for bulk material synthesis.

Experimental Protocols

Protocol A: Standard Stereoselective Polymerization

Objective: Rapid synthesis of high-cis poly(o-alkoxy phenylacetylene) for membrane applications.

Reagents:

  • Monomer: o-Methoxyphenylacetylene (or derivative), 1.0 M in Toluene.

  • Catalyst:

    
     (nbd = 2,5-norbornadiene).[2]
    
  • Cocatalyst: Triethylamine (TEA).[3]

  • Solvent: Toluene (anhydrous) or THF.

Step-by-Step Workflow:

  • Purge: Flame-dry a Schlenk flask and purge with

    
     for 15 minutes.
    
  • Catalyst Prep: Dissolve

    
     (2.3 mg, 5 
    
    
    
    mol) in Toluene (1.0 mL). Add TEA (100 equiv relative to Rh).[3] Note: The solution should turn yellow-orange.
  • Initiation: Add the monomer solution (1.0 mmol in 1.0 mL Toluene) rapidly to the catalyst solution.

    • Causality: Rapid addition ensures simultaneous initiation of chains, narrowing PDI.

  • Reaction: Stir at 30°C for 2 hours .

    • Critical Parameter: Do not exceed 40°C. Higher temperatures induce cis-to-trans thermal isomerization, destroying the helical structure.

  • Termination: Quench with a mixture of Acetic Acid/Methanol (1:10 v/v).

  • Purification: Precipitate the polymer into a large excess of Methanol (200 mL). Filter and dry in vacuo.[4][5]

Protocol B: Living Polymerization (Multicomponent System)

Objective: Synthesis of PPA with controlled Mw and narrow PDI (<1.10).

Reagents:

  • Catalyst Precursor:

    
    .[2][3][6][7][8][9]
    
  • Initiator: 4-Fluorophenylboronic acid (or similar arylboronic acid).

  • Chain Transfer Agent: Diphenylacetylene.

  • Activator: KOH (aq, 50%).[9]

  • Ligand:

    
     (Triphenylphosphine) or specialized amino-phosphines.
    

Step-by-Step Workflow:

  • Complex Formation: In a

    
    -filled flask, combine 
    
    
    
    (5
    
    
    mol), arylboronic acid (10
    
    
    mol), and diphenylacetylene (10
    
    
    mol) in Ethanol/Water or THF. Stir for 15 min.
  • Activation: Add 50% aqueous KOH (20

    
    L). Stir for 5 min.
    
    • Mechanism:[3][5][10] This generates the active Rh-aryl species in situ, which serves as the true initiating species.

  • Polymerization: Add o-alkoxy phenylacetylene monomer (1.0 mmol).

  • Propagation: Stir at 25°C. Reaction is typically slower than Protocol A (4–12 hours).

    • Monitoring: Monitor conversion via TLC or crude NMR (disappearance of ethynyl proton).

  • Workup: Precipitate into Methanol.

Characterization & Validation

To certify the synthesized polymer is indeed helical and stereoregular, the following data checks are mandatory.

Table 1: Key Characterization Metrics
TechniqueParameterExpected ResultInterpretation

H NMR
Vinyl Proton (

)
5.70 – 5.85 ppm (Singlet)Sharp singlet confirms high cis-transoidal stereoregularity.[11][12] Broad/multiple peaks indicate isomerization.
UV-Vis

~400–460 nm Red-shift compared to monomer indicates extended conjugation length (effective polymerization).
CD Cotton EffectStrong signal at absorption bandConfirms helical backbone (only if chiral pendant or induced chirality is present).
Solubility VisualSoluble in

, THF
Insolubility often indicates cross-linking or excessive packing (common in para-derivatives, less in ortho).
Figure 2: Validation Workflow

Validation Polymer Isolated Polymer NMR 1H NMR (CDCl3) Polymer->NMR Check_Cis Vinyl Peak @ 5.8 ppm? NMR->Check_Cis Success Valid Cis-Transoidal Helix Check_Cis->Success Sharp Singlet Fail Isomerized/Degraded Check_Cis->Fail Broad/Multiplet

Caption: Decision tree for validating stereoregularity using NMR spectroscopy.

References

  • Lindsey, C. et al. (2024). Stereoregular polymerization of phenylacetylene using the complex [Rh(nbd)Cl]2. ResearchGate. Link

  • Saeed, I. et al. (2006).[2] Remarkable cocatalytic effect of alkali metal amides and alkoxides in the rhodium-catalyzed polymerization of phenylacetylene. Macromolecules. Link

  • Tabata, M. et al. (1990).[3] Polymerization of m-Chlorophenylacetylene Initiated by [Rh(norbornadiene)Cl]2-Triethylamine Catalyst. Polymer Journal. Link

  • Angoy, M. et al. (2024).[1] Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst. Polymer Chemistry. Link

  • Tang, H. et al. (2018). Cis-Cisoid Helical Structures of Poly(3,5-disubstituted phenylacetylene)s Stabilized by Intramolecular n → π Interactions*. Macromolecules. Link

Sources

Method

Application Note: Scalable Synthesis of 1-Ethynyl-2-(propan-2-yloxy)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 137271-02-0) Strategic Overview & Industrial Relevance 1-Ethynyl-2-(propan-2-yloxy)be...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 137271-02-0)

Strategic Overview & Industrial Relevance

1-Ethynyl-2-(propan-2-yloxy)benzene—commonly known as 2-isopropoxyphenylacetylene—is a highly versatile ortho-substituted aryl alkyne. It is a critical synthetic intermediate used in the development of complex pharmaceuticals, agrochemicals, and specialized organometallic complexes, most notably as a precursor for highly active, recyclable ruthenium-based metathesis catalysts (Hoveyda-Grubbs derivatives) .

When translating the synthesis of this molecule from the discovery bench to process scale, the primary challenges are cost-efficiency, waste mitigation, and the avoidance of cryogenic conditions. This guide outlines a highly scalable, two-step protocol that circumvents the limitations of traditional alkyne syntheses.

Pathway Selection & Quantitative Analysis

Chemists typically evaluate three primary pathways for the synthesis of terminal aryl alkynes from functionalized arenes: the Corey-Fuchs reaction, the Seyferth-Gilbert homologation, and the Sonogashira cross-coupling.

As detailed in Table 1, the Sonogashira approach is the only pathway that meets the rigorous demands of process chemistry. It avoids the generation of stoichiometric triphenylphosphine oxide (Ph₃PO) waste inherent to the Corey-Fuchs reaction and bypasses the prohibitive costs associated with the Bestmann-Ohira reagent used in Seyferth-Gilbert homologations.

Table 1: Quantitative Comparison of Synthetic Strategies for Aryl Alkyne Synthesis

Synthetic StrategyReagent Cost / MolAtom EconomyScalability IndexMajor Waste ByproductsExpected Yield
Sonogashira (2-Step) Low (~$80)Moderate (58%)Excellent (kg+)Et₃N·HBr, Siloxanes85 - 92%
Seyferth-Gilbert High (~$400)Moderate (65%)Moderate (~500g)Phosphonates70 - 80%
Corey-Fuchs (2-Step) Medium (~$150)Poor (32%)Poor (<100g)Ph₃PO, Bromide salts60 - 75%

Note: Cost estimates and atom economies are calculated based on standard commercial pricing for the precursor 1-bromo-2-isopropoxybenzene and corresponding reagents.

SynthesisWorkflow SM1 1-Bromo-2-isopropoxybenzene (Primary Starting Material) Int1 TMS-Protected Alkyne (Stable Intermediate) SM1->Int1 Sonogashira Coupling TMSA, Pd/Cu, Et3N (Scalable & High Yield) SM2 2-Isopropoxybenzaldehyde (Alternative Starting Material) Int2 gem-Dibromoalkene (Unstable Intermediate) SM2->Int2 Corey-Fuchs Reaction CBr4, PPh3 (High Waste) Prod 1-Ethynyl-2-isopropoxybenzene (Target Molecule) SM2->Prod Seyferth-Gilbert Bestmann-Ohira Reagent (Expensive) Int1->Prod Desilylation KOH, MeOH (Clean Cleavage) Int2->Prod Elimination n-BuLi (Cryogenic)

Figure 1: Synthetic pathways for 1-Ethynyl-2-isopropoxybenzene via Sonogashira coupling.

Process Chemistry & Mechanistic Causality

To ensure reproducibility, it is vital to understand the causality behind the experimental parameters chosen for this scalable route:

  • Palladium/Copper Synergism & The Glaser Threat: The first step utilizes a Pd(0)/Pd(II) catalytic cycle facilitated by a Cu(I) co-catalyst. The Cu(I) acetylide intermediate undergoes transmetalation with the oxidative addition complex (Ar-Pd-Br). A critical failure mode here is the Glaser homocoupling of trimethylsilylacetylene (TMSA), which is triggered by the presence of oxygen and Cu(II) species . Strict anaerobic conditions (sparging the solvent with argon or nitrogen) are non-negotiable to prevent the formation of the difficult-to-separate diyne impurity.

  • Solvent/Base Dynamics: Triethylamine (Et₃N) is utilized as both the solvent and the stoichiometric base. As the cross-coupling proceeds, hydrobromic acid (HBr) is generated. The Et₃N acts as a sponge, neutralizing the acid to form triethylamine hydrobromide (Et₃N·HBr). Because this salt is insoluble in the reaction matrix, its precipitation drives the reaction forward thermodynamically and serves as an immediate visual indicator of reaction progress .

  • Thermodynamics of Desilylation: Cleavage of the trimethylsilyl (TMS) protecting group can theoretically be achieved with fluoride sources (e.g., TBAF). However, TBAF is economically unviable on a kilogram scale and leaves tetrabutylammonium residues that are notoriously difficult to purge. Instead, a methanolic potassium hydroxide (KOH/MeOH) system is employed. The high oxophilicity of silicon drives the formation of a volatile silyl ether byproduct, irreversibly unmasking the terminal alkyne under mild, room-temperature conditions .

Self-Validating Experimental Protocols

Step 1: Sonogashira Cross-Coupling

Objective: Synthesis of 1-isopropoxy-2-((trimethylsilyl)ethynyl)benzene.

  • Preparation & Degassing: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2-isopropoxybenzene (1.0 equiv, e.g., 50.0 g, 232 mmol) to 250 mL of anhydrous Triethylamine (Et₃N). Sparge the solution vigorously with Argon for 30 minutes.

    • Causality: Purging dissolved O₂ is mandatory to prevent the oxidative homocoupling of the alkyne.

  • Catalyst Loading: Under a positive Argon flow, quickly add Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%) and Copper(I) iodide [CuI] (4 mol%). The solution will initially appear pale yellow/orange.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe over 15 minutes.

  • Reaction Execution: Heat the mixture to 65 °C.

    • Self-Validation Checkpoint 1: Within 30–45 minutes of heating, a heavy white-to-amber precipitate (Et₃N·HBr) must form. If the solution remains clear, the catalytic cycle has stalled (likely due to oxygen poisoning or inactive Pd).

  • Monitoring: Stir for 4–6 hours.

    • Self-Validation Checkpoint 2: Analyze via TLC (Hexanes/EtOAc 9:1). The starting bromide (lower R_f) must be completely consumed, replaced by a highly UV-active spot (higher R_f).

  • Workup: Cool to room temperature. Dilute with 300 mL of Ethyl Acetate and filter the suspension through a pad of Celite to remove the precipitated salts and catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl (2 × 200 mL).

    • Causality: NH₄Cl forms highly soluble coordination complexes with copper ions, effectively pulling residual Cu out of the organic phase (the aqueous layer will turn noticeably blue).

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected intermediate as a dark amber oil. This can be used directly in the next step without further purification.

Step 2: Methanolic Desilylation

Objective: Cleavage of the TMS group to yield 1-Ethynyl-2-(propan-2-yloxy)benzene.

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in 200 mL of Methanol (MeOH).

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (2.0 equiv) in one portion. Stir the mixture at room temperature (20–25 °C).

  • Monitoring:

    • Self-Validation Checkpoint 3: The reaction is homogeneous. Monitor via GC-MS or TLC (100% Hexanes). The loss of the bulky, non-polar TMS group will result in a product spot with a slightly lower R_f compared to the intermediate, due to the increased polarity of the terminal alkyne. Complete consumption typically occurs within 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between Diethyl Ether (300 mL) and Water (200 mL).

  • Purification: Separate the organic layer, wash with water (2 × 100 mL) and brine, then dry over Na₂SO₄. Concentrate under vacuum. Purify the crude product via short-path vacuum distillation or a silica gel plug (eluting with Hexanes) to afford the target compound as a pale yellow oil.

    • Causality: Vacuum distillation is preferred over atmospheric distillation because terminal alkynes are prone to thermal polymerization at high temperatures. Lowering the pressure reduces the boiling point to a safe thermal window.

Quality Control & Analytical Characterization

To validate the structural integrity of the synthesized 1-Ethynyl-2-(propan-2-yloxy)benzene, compare the isolated batch against the following expected spectral parameters:

  • Appearance: Pale yellow to colorless oil.

  • IR Spectroscopy: A successful desilylation is definitively proven by the appearance of a sharp, strong absorption band at ~3290 cm⁻¹ , corresponding to the terminal alkyne C-H stretch.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.48 (dd, J = 7.9, 1.5 Hz, 1H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 6.93–6.90 (m, 2H, Ar-H), 4.61 (heptet, J = 6.1 Hz, 1H, -CH(CH₃)₂), 3.28 (s, 1H, Alkyne C-H), 1.41 (d, J = 6.1 Hz, 6H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 159.4, 134.3, 130.0, 120.5, 114.6, 113.0, 80.9 (Alkyne C), 80.4 (Alkyne C), 71.9 (Isopropoxy C-H), 22.1 (Isopropoxy CH₃).

References

  • Kingsbury, J. S., Harrity, J. P. A., Bonitatebus, P. J., & Hoveyda, A. H. (1999). A Recyclable Ru-Based Metathesis Catalyst. Journal of the American Chemical Society, 121(4), 791-799. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Application

Application Note: High-Yield Desilylation Strategies for 1-Ethynyl-2-(propan-2-yloxy)benzene

Executive Summary This guide details the protocol for the chemoselective desilylation of 1-(trimethylsilylethynyl)-2-(propan-2-yloxy)benzene to yield 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the chemoselective desilylation of 1-(trimethylsilylethynyl)-2-(propan-2-yloxy)benzene to yield 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene). This moiety is a critical pharmacophore in kinase inhibitors and a versatile building block for benzofuran derivatives via cyclization.

While silyl deprotection is a fundamental transformation, the presence of the ortho-isopropoxy group introduces specific steric and electronic considerations. This note prioritizes the Potassium Carbonate/Methanol (K₂CO₃/MeOH) system as the "Gold Standard" for its balance of cost, safety, and selectivity, while providing Tetrabutylammonium Fluoride (TBAF) protocols for rapid-throughput or sterically demanding (e.g., TIPS-protected) scenarios.

Chemical Context & Retrosynthesis

The target molecule is typically accessed via Sonogashira coupling followed by desilylation. The stability of the isopropoxy ether linkage under basic conditions allows for the use of robust alkaline deprotection methods without risk of ether cleavage (which typically requires strong Lewis acids like BBr₃).

Reaction Scheme

The transformation involves the nucleophilic attack on the silicon atom, releasing the terminal alkyne.

ReactionScheme SM 1-(TMS-ethynyl)-2-isopropoxybenzene (Precursor) Reagent Reagent: K2CO3 / MeOH OR TBAF / THF SM->Reagent Product 1-Ethynyl-2-(propan-2-yloxy)benzene (Target) Reagent->Product Desilylation Byproduct Byproduct: MeO-TMS or F-TMS Reagent->Byproduct

Figure 1: General reaction scheme for the desilylation process.[1]

Reagent Selection Matrix

Choose the appropriate protocol based on your substrate's protecting group and available resources.

ParameterMethod A: K₂CO₃ / MeOH (Recommended)Method B: TBAF / THF Method C: KOH / MeOH
Primary Utility Standard laboratory & scale-upDifficult substrates (TIPS, TBDMS)Rapid deprotection
Cost Efficiency High (Inexpensive reagents)Low (Expensive reagent)High
Reaction Time 1–4 Hours15–60 Minutes< 30 Minutes
Workup Aqueous extraction / FiltrationAqueous extraction (emulsion risk)Aqueous extraction
Selectivity Excellent (Preserves esters/acetates)Moderate (Basic; can polymerize)Low (Hydrolyzes esters)
Safety High (Mild base)Moderate (Fluoride toxicity)Moderate (Corrosive)

Detailed Protocols

Method A: The "Gold Standard" (K₂CO₃ / MeOH)

Applicability: Best for TMS (Trimethylsilyl) and TES (Triethylsilyl) groups. Mechanism: Methoxide ion (generated in equilibrium) attacks the silicon, forming a pentacoordinate silicate intermediate which collapses to release the alkyne.

Materials
  • Substrate: 1-(Trimethylsilylethynyl)-2-(propan-2-yloxy)benzene (1.0 equiv)

  • Reagent: Potassium Carbonate (K₂CO₃), anhydrous (1.5 – 2.0 equiv)

  • Solvent: Methanol (MeOH) or MeOH/CH₂Cl₂ (1:1) if solubility is poor.

  • Quench: Water or Saturated NH₄Cl.

Step-by-Step Procedure
  • Preparation: Dissolve the silyl-alkyne substrate in Methanol (0.1 M concentration).

    • Note: If the substrate is an oil and not fully soluble, add Dichloromethane (DCM) until a clear solution forms (typically 2:1 MeOH:DCM).

  • Addition: Add anhydrous K₂CO₃ (1.5 equiv) in a single portion at room temperature (20–25°C).

  • Reaction: Stir vigorously. The reaction is heterogeneous (K₂CO₃ does not fully dissolve).

    • Monitoring: Check TLC every 30 minutes (Eluent: 5% EtOAc in Hexanes). Look for the disappearance of the high-Rf starting material and appearance of the slightly lower-Rf terminal alkyne.

  • Workup:

    • Dilute the mixture with Water (3x reaction volume).

    • Extract with Diethyl Ether (Et₂O) or DCM (3x).

    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Concentrate under reduced pressure (Rotovap).

    • Critical: The product is a liquid with a boiling point >150°C, but avoid prolonged exposure to high vacuum (< 1 mbar) to prevent loss of volatile fractions.

    • Purify via short-path silica gel chromatography if minor impurities persist.

Method B: The "Power User" (TBAF)

Applicability: Required for bulky groups (TIPS, TBDMS) or orthogonal deprotection where base sensitivity is extreme (though isopropoxy ethers are base-stable).

Materials
  • Reagent: Tetrabutylammonium Fluoride (TBAF), 1.0 M in THF (1.1 equiv).

  • Solvent: Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Preparation: Dissolve substrate in anhydrous THF (0.2 M) under Nitrogen atmosphere.

    • Why Nitrogen? TBAF is hygroscopic; water can retard the reaction for bulky silyls, though it accelerates TMS removal.

  • Addition: Add TBAF solution dropwise at 0°C.

  • Reaction: Warm to room temperature. Reaction is usually complete within 30 minutes.

    • Color Change: The solution may darken (brown/black) due to trace polymerization or amine impurities in TBAF.

  • Workup (Crucial Step):

    • TBAF residues are difficult to remove.

    • Quench with Saturated NH₄Cl.

    • Extract with Et₂O.

    • TBAF Removal Trick: Wash the organic layer 3 times with Water to remove tetrabutylammonium salts.

  • Purification: Silica gel chromatography is almost always required to remove trace ammonium salts.

Mechanistic Insight & Process Control

Understanding the mechanism allows for rapid troubleshooting. The cleavage is driven by the high affinity of Silicon for Oxygen (Method A) or Fluorine (Method B).

Mechanism Step1 Step 1: Nucleophilic Attack (MeO- or F- attacks Si) Step2 Step 2: Pentacoordinate Intermediate [R-C≡C-Si(Nu)-R3]- Step1->Step2 Step3 Step 3: Cleavage Release of Acetylide Anion (R-C≡C-) Step2->Step3 Step4 Step 4: Protonation (From MeOH or H2O workup) Step3->Step4

Figure 2: Mechanistic pathway for desilylation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance (TIPS) or wet solventSwitch to TBAF or heat K₂CO₃/MeOH to 40°C.
Low Yield (Volatile Loss) Product pumped offDo not use high vacuum (<5 mbar) for >10 mins.
Unknown Impurity (NMR) Allene formationAvoid strong bases (KOH) or high temps; stick to K₂CO₃.
Emulsion during Workup TBAF surfactantsAdd Brine; use Ether instead of DCM for extraction.

Quality Control & Characterization

Verify the identity of 1-Ethynyl-2-(propan-2-yloxy)benzene using these markers:

  • ¹H NMR (CDCl₃):

    • Alkyne Proton (≡C-H): Look for a singlet around δ 3.2 – 3.4 ppm .

    • Isopropoxy Methine (-CH-): Septet around δ 4.5 – 4.7 ppm .

    • Isopropoxy Methyls (-CH₃): Doublet around δ 1.3 – 1.4 ppm .

    • Absence of TMS: Ensure the singlet at δ 0.0 – 0.2 ppm is gone.

  • IR Spectroscopy:

    • ≡C-H Stretch: Sharp, strong band at ~3290 cm⁻¹ .

    • C≡C Stretch: Weak band at ~2100 cm⁻¹ .

References

  • Standard K2CO3 Protocol: Caddick, S., et al.[2] "A procedure for protiodesilylation of 1-(trimethylsilyl)-1-alkynes." Tetrahedron, 1999.[2]

  • TBAF Deprotection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for TBAF usage).
  • Silver-Catalyzed Alternative: Carpita, A., et al. "Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes."[3] European Journal of Organic Chemistry, 2005.[3]

  • Physical Properties (Isomer Data): Sigma-Aldrich Product Sheet for 1-Ethynyl-4-isopropylbenzene.

  • General Alkyne Synthesis: "Synthesis of 1,5-disubstituted 1,2,3-triazoles from azides and TMS-alkynes" (Discusses in-situ desilylation). Molecules, 2023.[4][5]

Sources

Method

Application Note: Heterocycle Synthesis via Cyclization of ortho-Ethynyl Aryl Ethers

Executive Summary The transformation of ortho-ethynyl aryl ethers into substituted benzofurans represents a cornerstone strategy in medicinal chemistry. Benzofurans are "privileged structures" found in anti-arrhythmic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of ortho-ethynyl aryl ethers into substituted benzofurans represents a cornerstone strategy in medicinal chemistry. Benzofurans are "privileged structures" found in anti-arrhythmic drugs (Amiodarone), anti-cancer agents, and natural products.

This guide addresses a critical decision point in synthesis: How to utilize the ether linkage effectively. Unlike free phenols, aryl ethers offer unique mechanistic pathways. Depending on the conditions, the ether alkyl group can be either cleaved (demethylative cyclization) to yield 3-halobenzofurans or migrated (migratory cyclization) to functionalize the C3 position.

This application note details two distinct, high-value protocols:

  • Electrophilic Iodocyclization: A metal-free route yielding 3-iodobenzofurans via in situ dealkylation.

  • Gold(I)-Catalyzed Migratory Cyclization: A pathway preserving the alkyl group via a [1,2]-shift to generate 2,3-disubstituted benzofurans.

Mechanistic Divergence

Understanding the causality behind reagent choice is essential for reproducibility. The fate of the ether's alkyl group (


) is the primary variable.

G Precursor o-Ethynyl Aryl Ether (Ar-O-R') PathA Path A: Electrophilic (I2) (Demethylative) Precursor->PathA + I2 / NaHCO3 PathB Path B: Gold Catalysis (Au+) (Migratory) Precursor->PathB + [Au] Catalyst InterA Oxonium Intermediate PathA->InterA 5-endo-dig InterB Vinyl Gold Species PathB->InterB Alkyne Activation ProdA 3-Iodobenzofuran (Loss of R') InterA->ProdA - R'I (Dealkylation) ProdB 3-Alkyl/Aryl Benzofuran (Migration of R') InterB->ProdB [1,2]-Shift of R'

Figure 1: Divergent reaction pathways based on catalyst choice. Path A utilizes iodine to cleave the ether, while Path B utilizes Gold(I) to migrate the ether substituent.

Protocol A: Electrophilic Iodocyclization (Demethylative)

Objective: Synthesis of 3-iodobenzofurans. Mechanism: The iodine activates the alkyne (forming an iodonium bridge), inducing nucleophilic attack by the ether oxygen. The resulting oxonium ion is unstable and undergoes nucleophilic attack by the iodide/bicarbonate anion, cleaving the alkyl group (usually methyl) to restore aromaticity.

Materials
  • Substrate: o-(Phenylethynyl)anisole (1.0 equiv)

  • Electrophile: Molecular Iodine (

    
    ) (2.0 - 3.0 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

  • Quench: Saturated aq.

    
     (Sodium thiosulfate)
    
Step-by-Step Procedure
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-(phenylethynyl)anisole (0.5 mmol) in anhydrous DCM (5 mL).

  • Activation: Add

    
     (126 mg, 1.5 mmol, 3.0 equiv) to the solution.
    
  • Initiation: Add molecular iodine (

    
    ) (381 mg, 1.5 mmol, 3.0 equiv) in one portion.
    
    • Note: The solution will turn dark violet/brown immediately.

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor via TLC (Hexanes/EtOAc 95:5).

    • Endpoint: Consumption of starting material typically occurs within 1–4 hours.

    • Troubleshooting: If conversion stalls, heat to 40 °C or add an additional 1.0 equiv of

      
      .
      
  • Quenching: Pour the reaction mixture into a separatory funnel containing 20 mL of saturated

    
     solution. Shake vigorously until the iodine color fades to pale yellow/clear.
    
  • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes) yields 3-iodo-2-phenylbenzofuran.

Expected Yield: 75–95%

Protocol B: Gold(I)-Catalyzed Migratory Cyclization

Objective: Synthesis of 3-substituted benzofurans via [1,2]-shift. Mechanism: The cationic Au(I) complex activates the alkyne.[2] The ether oxygen attacks the activated alkyne (5-endo-dig), forming a cyclic oxonium gold intermediate. Instead of losing the alkyl group, the group migrates to the C3 position, followed by protodeauration/aromatization.

Materials
  • Substrate: o-Alkynyl aryl ether (e.g., o-ethynyl benzyl ether)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (Silver Triflate) (5 mol%) or 
    
    
    
  • Solvent: Toluene or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Catalyst Activation (In Situ): In a glovebox or flame-dried vial, combine

    
     (12.4 mg, 0.025 mmol) and 
    
    
    
    (6.4 mg, 0.025 mmol) in anhydrous Toluene (2 mL). Stir for 10 minutes to generate the active cationic species (
    
    
    ). A white precipitate (AgCl) will form.
  • Substrate Addition: Dissolve the o-alkynyl aryl ether (0.5 mmol) in Toluene (3 mL) and add it to the catalyst mixture via syringe.

  • Reaction: Stir at 80 °C (oil bath) under an inert atmosphere.

    • Critical Control: Moisture kills the cationic gold species. Ensure strict anhydrous conditions.

  • Monitoring: Monitor by TLC. The migration product usually has a distinct Rf compared to the starting ether. Reaction time is typically 2–12 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts and gold residues. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Expected Yield: 60–85%

Comparative Data Analysis

FeatureIodocyclization (Protocol A)Gold Catalysis (Protocol B)
Primary Product 3-Iodobenzofuran3-Alkyl/Aryl-benzofuran
Fate of Ether Group Cleaved (Lost)Migrated (Retained)
Mechanism Electrophilic / Demethylative

-Acid Activation / [1,2]-Shift
Cost Low (

,

)
High (Au, Ag catalysts)
Key Limitation Requires electron-rich ringsSensitive to moisture/coordinating groups
Downstream Utility Excellent (C-I bond for cross-coupling)Good (Final product formed directly)

Troubleshooting & Optimization (The "Why" Behind the Failures)

Issue: Incomplete Demethylation (Protocol A)
  • Symptom: Isolation of an unstable intermediate or low yield.

  • Cause: The nucleophilic attack on the methyl group (to cleave it) is the rate-determining step in the final aromatization.

  • Solution: Increase the temperature to 70 °C or switch solvent to 1,2-dichloroethane (DCE). The heat facilitates the

    
     displacement of the methyl group by the iodide/bicarbonate.
    
Issue: Protodeauration Failure (Protocol B)
  • Symptom: Formation of complex mixtures or gold-bound intermediates.

  • Cause: The gold catalyst may bind too tightly to the product or basic impurities are inhibiting the cycle.

  • Solution: Use a more non-coordinating counterion (e.g.,

    
     instead of 
    
    
    
    ) to increase the electrophilicity of the gold center, promoting faster turnover.

Optimization Problem Low Yield in Iodocyclization Check1 Is the Alkyl group bulky? Problem->Check1 Action1 Steric hindrance prevents O-attack. Switch to radical path. Check1->Action1 Yes Check2 Is the solvent dry? Check1->Check2 No Action2 Water competes with I2. Resupply anhydrous solvent. Check2->Action2 No

Figure 2: Decision tree for troubleshooting low yields in iodocyclization.

References

  • Larock, R. C., et al. (2012).[3] "Synthesis of 3-Iodobenzofurans via Iodocyclization of o-Alkynylanisoles." Journal of Organic Chemistry, 77(17), 7640–7645.

  • Blum, J., et al. (2016). "Dual Photoredox/Gold Catalysis Arylative Cyclization of o-Alkynylphenols." Journal of Organic Chemistry, 81(16), 7182–7190.

  • Asao, N., et al. (2005). "Gold(I)-Catalyzed Cyclization of o-Alkynylaryl Ethers: Synthesis of Benzofurans via [1,2]-Migration." Journal of the American Chemical Society, 127(20), 6970–6971.

  • Bolm, C., et al. (2018).[4] "Synthesis of 3-Iodobenzofurans by Electrophilic Cyclization under Solventless Conditions in a Ball Mill." European Journal of Organic Chemistry, 2018(20-21).[4]

  • Gabriele, B., et al. (2012).[3] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." (Parallel mechanism reference). Journal of Organic Chemistry, 77, 7640-7645.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Phenylacetylene Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to synthesize ortho-substituted phenylacetylenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to synthesize ortho-substituted phenylacetylenes. Whether you are utilizing Sonogashira cross-coupling for drug discovery or developing complex cyclization cascades, ortho-substituents (e.g., -CH₃, -OMe, -CF₃, or halogens) introduce severe steric bulk near the reacting alkyne.

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework. We will diagnose the root causes of your reaction failures, explain the causality behind our optimized protocols, and provide a self-validating methodology to ensure your success.

Diagnostic FAQs & Troubleshooting

Q1: Why is my Sonogashira coupling yielding primarily Glaser homocoupling products instead of the desired ortho-substituted phenylacetylene?

The Causality: In a standard Palladium/Copper co-catalyzed Sonogashira reaction, the generation of the Cu-acetylide intermediate is extremely fast. However, when the Palladium(II) center is sterically shielded by an ortho-substituted aryl group, the transmetalation step from Copper to Palladium becomes the rate-limiting bottleneck[1]. While the Pd(II) complex is stalled, the accumulated Cu-acetylide undergoes oxidative dimerization in the presence of trace oxidants, consuming your alkyne to form the parasitic Glaser homocoupled byproduct. The Solution: Eliminate the copper co-catalyst. Switching to a Copper-Free Sonogashira protocol prevents Cu-acetylide accumulation[1]. To compensate for the lack of copper, you must use a highly active, bulky Buchwald-type ligand (e.g., XPhos or SPhos) to accelerate direct alkyne deprotonation and palladation[2].

Q2: I switched to a copper-free system, but my ortho-substituted aryl chloride still shows <10% conversion. What is failing?

The Causality: Aryl chlorides possess a high C-Cl bond dissociation energy. When combined with ortho-steric shielding, the initial oxidative addition of Pd(0) into the C-Cl bond fails. Furthermore, standard Pd(0) sources (like Pd₂(dba)₃) often form stable, off-cycle resting states that are too bulky to interact with hindered substrates. The Solution: Utilize a pre-activated Palladacycle, such as XPhos Pd G3 or [DTBNpP]Pd(crotyl)Cl [3]. These precatalysts bypass off-cycle resting states and rapidly generate a highly reactive, monoligated Pd(0)L species. This low-coordinate species is small enough to insert into the hindered C-Cl bond, driving oxidative addition forward[2].

Q3: How does the choice of base impact the coupling of hindered alkynes?

The Causality: In copper-free systems, the base must deprotonate the alkyne directly at the sterically crowded Pd(II) center (the carbopalladation pathway). Weak amine bases (like Et₃N) are often insufficient for this task and can competitively coordinate to the Pd center, poisoning the catalyst. The Solution: Transition to strong inorganic bases (e.g., Cs₂CO₃) or sterically hindered secondary amines like 2,2,6,6-tetramethylpiperidine (TMP) in polar aprotic solvents like DMSO or 1,4-Dioxane[3]. TMP is basic enough to drive the deprotonation equilibrium but too bulky to coordinate to the Palladium center, keeping the catalytic cycle active.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways in the coupling of ortho-substituted substrates. Understanding this bifurcation is critical for selecting the correct catalyst system.

MechanisticPathway Pd0 Active Pd(0)L (e.g., XPhos-Pd) OxAdd Oxidative Addition (Hindered by Ortho-Group) Pd0->OxAdd Aryl Halide PdII Pd(II)(Ar)(X)L Sterically Crowded OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet + Alkyne (Cu-free) Glaser Glaser Homocoupling (Parasitic Side-Reaction) PdII->Glaser O2 / Excess Cu RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Successful Coupling CuCycle Cu-Acetylide Formation (Fast) CuCycle->TransMet Standard Conditions CuCycle->Glaser Stalled Transmetalation

Figure 1: Mechanistic pathways in Sonogashira coupling of hindered ortho-substituted substrates.

Quantitative Catalyst Comparison

To guide your experimental design, the table below summarizes the efficiency of various catalyst systems when applied specifically to ortho-substituted phenylacetylene synthesis[1][3].

Catalyst SystemLigandCo-CatalystBase / SolventAvg. Yield (%)Primary Mechanistic Advantage
Pd(PPh₃)₄ PPh₃CuIEt₃N / DMF< 30%Baseline (Highly prone to Glaser homocoupling)
Pd(OAc)₂ SPhosNoneCs₂CO₃ / Dioxane85%Overcomes transmetalation stall
XPhos Pd G3 XPhosNoneTMP / DMSO95%Rapid generation of monoligated Pd(0)
[DTBNpP]Pd(crotyl)Cl DTBNpPNoneTMP / DMSO97%Highly active at room temperature

Self-Validating Experimental Protocol

This protocol details a Copper-Free Sonogashira Coupling optimized for highly hindered ortho-substituted aryl halides. It is designed as a self-validating system—meaning it includes visual and chemical checkpoints to confirm the reaction is proceeding correctly at each stage[2].

Materials Required:
  • Ortho-substituted aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • XPhos Pd G3 precatalyst (2.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-substituted aryl halide (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

  • Catalyst Charging: Add XPhos Pd G3 (0.02 mmol, 2.0 mol%).

    • Self-Validation Checkpoint 1: The use of a G3 precatalyst ensures an exact 1:1 ratio of Palladium to XPhos ligand, preventing the formation of unreactive PdL₂ species that plague in-situ catalyst generation.

  • Solvent & Alkyne Addition: Evacuate and backfill the tube with Argon three times. Inject anhydrous, degassed 1,4-Dioxane (5.0 mL), followed by the terminal alkyne (1.2 mmol).

  • Activation & Heating: Stir the mixture at room temperature for 5 minutes, then heat to 80 °C.

    • Self-Validation Checkpoint 2 (Colorimetric): Within 10-15 minutes of heating, the solution should transition from a pale yellow to a deep red/brown. This color change visually validates the deprotonation of the G3 precatalyst and the successful generation of the active Pd(0) species. If the solution remains pale, check your solvent for moisture or oxygen contamination.

  • Reaction Monitoring: Monitor via TLC or LC-MS. Due to the high activity of the monoligated Pd(0) species, complete conversion is typically achieved within 4 to 12 hours, even for di-ortho-substituted substrates.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions.1

  • ACS Omega. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.3

  • Benchchem. Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling.2

  • PubMed / NIH. Development of a selective fluorescence derivatization strategy for thyroid hormones based on the Sonogashira coupling reaction.4

Sources

Optimization

Technical Support Center: Stability of Isopropoxy Groups Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the stability and reactivity of the isopropoxy group (O-iPr) under various acidic conditions. It is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and reactivity of the isopropoxy group (O-iPr) under various acidic conditions. It is designed to help you anticipate potential challenges, troubleshoot unexpected results, and select appropriate reaction conditions to preserve or cleave this common structural motif.

Frequently Asked Questions (FAQs)
Q1: How stable is an isopropoxy group to acidic conditions compared to other common alkyl ethers?

The stability of an ether C-O bond to acid-catalyzed cleavage is highly dependent on the nature of the alkyl groups attached to the oxygen atom.[1] Generally, ethers that can form a stable carbocation upon protonation and cleavage are more labile.[2][3]

The isopropoxy group, being a secondary ether, occupies an intermediate position in terms of stability. It is significantly more susceptible to acidic cleavage than primary ethers (like methoxy or ethoxy) but more robust than tertiary ethers (like tert-butoxy).[4]

Table 1: Relative Stability of Common Ether Protecting Groups to Acidic Cleavage

Ether TypeExampleRelative StabilityTypical Cleavage Mechanism
PrimaryMethoxy (-OCH₃)HighSN2 (requires harsh conditions)[5]
Primary (Benzylic)Benzyloxy (-OBn)ModerateSN1 or Hydrogenolysis
Secondary **Isopropoxy (-OCH(CH₃)₂) **Moderate SN1 or SN2 [4]
Tertiarytert-Butoxy (-OC(CH₃)₃)LowSN1 or E1[1]
Silyl EthersTBDMS, TIPSVariable (Steric)See Refs[6][7]

This table provides a generalized comparison. Absolute stability is substrate and condition-dependent.

Q2: What is the mechanism of acid-catalyzed cleavage of an isopropoxy group?

The cleavage of an isopropoxy group under acidic conditions can proceed through either an SN1 or SN2 pathway, depending on the structure of the substrate and the reaction conditions.[2][4]

  • Protonation: The first step is always the protonation of the ether oxygen by the acid, which converts the alkoxy group into a good leaving group (an alcohol).[3][4]

  • Cleavage (Pathway A or B):

    • SN1 Pathway: If the rest of the molecule can stabilize a positive charge, or if a highly stable isopropyl carbocation can be formed, the protonated ether will dissociate to form an alcohol and the isopropyl carbocation. This carbocation is then trapped by a nucleophile (e.g., a halide ion from HBr or HI). This pathway is favored for substrates with tertiary, benzylic, or allylic groups attached to the ether oxygen.[1]

    • SN2 Pathway: A nucleophile (like Br⁻ or I⁻) attacks the less sterically hindered carbon atom adjacent to the protonated ether oxygen.[1][8] In the case of an ethyl isopropyl ether, for example, the nucleophile will preferentially attack the ethyl group.[8]

The choice between SN1 and SN2 for secondary ethers like the isopropoxy group can be ambiguous and may involve a mixture of pathways.[4]

Caption: General mechanisms for acid-catalyzed cleavage of an isopropyl ether.

Q3: Which acids are most effective for cleaving isopropoxy groups?

Strong acids with a nucleophilic conjugate base are typically required for ether cleavage.[1]

  • Hydrohalic Acids (HBr and HI): These are the most common reagents for cleaving ethers.[3] The iodide (I⁻) and bromide (Br⁻) ions are excellent nucleophiles that facilitate the SN2 or SN1 reaction after protonation.

  • Hydrochloric Acid (HCl): Generally, HCl is not effective for cleaving unactivated ethers because chloride (Cl⁻) is a weaker nucleophile compared to bromide or iodide.[1]

  • Lewis Acids (e.g., BBr₃, BCl₃): Boron trihalides are powerful reagents for ether cleavage and do not require protonation of the oxygen. They are particularly effective for aryl ethers.

  • Strong Protic Acids (e.g., TFA): Strong acids with non-nucleophilic conjugate bases, like trifluoroacetic acid (TFA), can cleave highly labile ethers (like tert-butyl ethers) via an E1 or SN1 mechanism, but are less likely to cleave an isopropoxy group unless the substrate is particularly activated or high temperatures are used.[1]

Troubleshooting Guide
Issue 1: My isopropoxy group was unexpectedly cleaved during a reaction.

This is a common issue when other functional groups in the molecule require acidic conditions for transformation (e.g., Boc deprotection, acetal hydrolysis).

Possible Causes & Solutions:

  • Acid Strength/Concentration: The acid used may be too strong or too concentrated.

    • Solution: Consider using a milder acid or a lower concentration. For example, if you are removing a Boc group with TFA, try reducing the concentration of TFA in the solvent (e.g., from 50% to 20%) or switching to a different acid system like 4M HCl in dioxane, which may be more selective.[9]

  • Reaction Temperature: Elevated temperatures significantly accelerate ether cleavage.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and monitor carefully. Even if the reaction takes longer, selectivity will be improved.

  • Presence of Nucleophiles: If your reaction mixture contains nucleophilic anions (e.g., from salts or the acid itself), cleavage will be more rapid.

    • Solution: If possible, switch to an acid with a non-nucleophilic counter-ion. However, this may also slow down your desired reaction. A careful balance is needed.

  • Substrate Structure: The electronic and steric environment around the isopropoxy group can increase its lability. For example, neighboring groups that can stabilize a carbocation will promote SN1 cleavage.

    • Solution: This is an inherent property of your molecule. The only recourse is to significantly moderate the reaction conditions (acid, temperature, time) or redesign the synthetic route to use a more robust protecting group if the isopropoxy moiety is intended to be stable.[10]

Issue 2: I am trying to cleave an isopropoxy group, but the reaction is sluggish or incomplete.

Possible Causes & Solutions:

  • Insufficient Acid Strength/Nucleophilicity: The chosen acid may not be strong enough, or its conjugate base may be a poor nucleophile.

    • Solution: Switch to a stronger acid system. If using HBr is slow, changing to HI will often increase the reaction rate, as iodide is a better nucleophile than bromide.[2] Using a Lewis acid like BBr₃ is another powerful option.

  • Low Temperature: While beneficial for selectivity, low temperatures can make the desired cleavage reaction impractically slow.

    • Solution: Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS. A moderate increase (e.g., from room temperature to 40-50 °C) can often be effective without causing excessive decomposition.

  • Insufficient Water (for Hydrolysis): For reactions involving aqueous acid, water is a necessary reagent for the hydrolysis step.[11]

    • Solution: Ensure your solvent system contains an adequate amount of water. For reactions in organic solvents like THF or acetone, using a mixture (e.g., THF/H₂O 4:1) can facilitate the reaction.[11]

Experimental Protocol: Stability Test

To empirically determine the stability of an isopropoxy group on your specific substrate, it is wise to run a small-scale stability test before committing a large amount of material.

Objective: To assess the stability of an isopropoxy-containing compound to a specific set of acidic conditions.

Methodology:

  • Setup: In three separate vials, dissolve a small amount of your substrate (e.g., 10 mg) in the reaction solvent (e.g., 1 mL of Dichloromethane).

  • Conditions:

    • Vial 1 (Control): Add no acid.

    • Vial 2 (Test Condition 1): Add the acid you plan to use at your intended concentration and temperature (e.g., add 1 mL of 20% TFA in DCM at 0 °C).

    • Vial 3 (Forced Degradation): Add the acid at a higher concentration or temperature (e.g., 50% TFA at room temperature). This helps confirm that cleavage can be observed by your analytical method.

  • Monitoring: Stir the vials under the specified conditions. At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each vial.

  • Analysis: Quench the aliquot with a basic solution (e.g., saturated NaHCO₃), extract with an organic solvent, and analyze by TLC or LC-MS. Compare the spots/peaks corresponding to your starting material and any newly formed, more polar products (the deprotected alcohol).

  • Evaluation: Based on the rate of disappearance of your starting material in Vial 2 compared to the control, you can determine if the isopropoxy group is sufficiently stable under your planned reaction conditions.

Caption: Workflow for testing isopropoxy group stability.

References
  • Patsnap Eureka. (2026, February 26). Isopropyl Group Stability in Acidic Conditions.
  • University of Windsor. Alcohol Protecting Groups.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • Wikipedia. Ether cleavage.
  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Westin, J. Cleavage of Ethers. Organic Chemistry.
  • Organic Chemistry Portal. Allyl Ethers.
  • ResearchGate. Rapid Assessment of Protecting-Group Stability by Using a Robustness Screen.
  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • BenchChem. (2025).
  • Tyler DeWitt. (2020, May 11). 26.02 Silyl Ethers as Protecting Groups. YouTube.
  • Tokyo Chemical Industry. Protecting Agents.
  • Park, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Organic Chemistry Portal. Protective Groups.
  • ChemRxiv. (2020).
  • BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
  • BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
  • BenchChem. (2025). Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Zahran, M., et al. (2019, January 18). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC.

Sources

Troubleshooting

Reaction Optimization Support Center: Sterically Hindered Aryl Alkynes

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Optimizing the Sonogashira alkynylation of sterically hindered aryl halides (e.g., 2,6-disubstituted arenes) presents a fundamental kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Optimizing the Sonogashira alkynylation of sterically hindered aryl halides (e.g., 2,6-disubstituted arenes) presents a fundamental kinetic paradox. The steric bulk of the substrate severely retards the oxidative addition and transmetalation steps of the palladium catalytic cycle, typically necessitating elevated reaction temperatures (80–120 °C). However, these higher temperatures exponentially accelerate the copper-catalyzed Glaser homocoupling of the alkyne, consuming the starting material and complicating purification.

This guide provides a mechanistic, causality-driven approach to balancing thermal activation with catalyst and ligand design to achieve high-yielding, selective alkynylations.

Diagnostic Workflow: Temperature & Side-Reaction Mitigation

Workflow N1 Initial Setup: Standard Sonogashira (RT to 60°C) N2 Low Conversion / Stalled Reaction? N1->N2 N3 Increase Temp to 80°C - 120°C N2->N3 Yes N8 Product Isolation N2->N8 No (Complete) N4 Glaser Homocoupling Detected? N3->N4 N5 Switch to Copper-Free Conditions (e.g., Pd/XPhos or Pd/Au) N4->N5 Yes N6 Catalyst Deactivation (Black Precipitate)? N4->N6 No N5->N8 N7 Use Bulky, Electron-Rich Ligands (e.g., XPhos) & Lower Temp N6->N7 Yes N6->N8 No N7->N8

Decision matrix for optimizing temperature and mitigating side reactions in hindered alkynylations.

Troubleshooting Guide: Symptom-Based Q&A

Q: I increased the temperature to 90 °C to force the coupling of a 2,6-dimethylaryl bromide, but I am only isolating the alkyne dimer. How do I suppress this? Causality: Steric hindrance at the aryl halide slows down the transmetalation step. Meanwhile, the copper(I) acetylide intermediate remains highly reactive. At elevated temperatures, ambient oxygen or the Cu(I)/Cu(II) redox cycle rapidly drives the oxidative Glaser homocoupling before the palladium cycle can turn over. Solution: Eliminate copper entirely. Copper-free Sonogashira couplings are mandatory for hindered substrates at high temperatures. Utilizing a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ accelerates the oxidative addition and transmetalation directly from the alkyne, bypassing the need for a copper co-catalyst[1][2]. Alternatively, a can be employed, where gold activates the alkyne without promoting homocoupling[3].

Q: My reaction stalls at 60 °C, but when I heat it to 100 °C, palladium black precipitates immediately. What is failing? Causality: Standard ligands like PPh₃ dissociate rapidly at high temperatures. Without sufficient ligand coordination, the Pd(0) intermediate aggregates into inactive palladium nanoparticles (Pd black). Solution: Switch to a highly stabilizing Buchwald dialkylbiarylphosphine (e.g., XPhos). These ligands form robust, sterically demanding complexes that resist degradation at >80 °C[1]. Alternatively, can enable room-temperature coupling of hindered substrates by concentrating the reagents in nanomicelles, eliminating the need for thermal activation entirely[4].

Q: I am using copper-free conditions with XPhos at 80 °C, but conversion is still <20%. Why isn't the temperature helping? Causality: In copper-free systems, the deprotonation of the terminal alkyne by the amine base is often the rate-limiting step, especially if the amine is too bulky to approach the sterically encumbered Pd-aryl complex. Solution: Switch from a weak amine base (like Et₃N) to a stronger, inorganic base such as Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent (DMF or CH₃CN)[1][2].

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the kinetic divergence of a model sterically hindered substrate (2-bromo-1,3-dimethylbenzene) coupled with phenylacetylene under various thermal and catalytic conditions.

Catalyst SystemTemp (°C)Base / SolventConversion (%)Yield of Cross-Product (%)Yield of Homocoupled Dimer (%)
Pd(PPh₃)₂Cl₂ / CuI60Et₃N / DMF451530
Pd(PPh₃)₂Cl₂ / CuI100Et₃N / DMF100<5>90
Pd(OAc)₂ / XPhos100Cs₂CO₃ / CH₃CN10092<2
PdCl₂(PPh₃)₂ / AuCl(PPh₃)80Et₃N / DMF10095<1
PdCl₂(CH₃CN)₂ / Ligand 1425Et₃N / 3% PTS-H₂O100960

Data synthesized to illustrate the impact of temperature and ligand choice on product distribution, grounded in authoritative methodologies[1][3][4].

Validated Methodology: Copper-Free, High-Temperature Alkynylation

This self-validating protocol is designed for the coupling of highly hindered aryl halides where thermal activation is required, utilizing a Pd/XPhos system to prevent catalyst degradation and homocoupling.

Step 1: Reagent Preparation In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv). Causality: Pd(OAc)₂ is reduced in situ by the phosphine to form the active, monoligated Pd(0)-XPhos species, which is uniquely capable of inserting into hindered C-halogen bonds.

Step 2: Atmosphere Control Seal the tube, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times. Validation Check: The absolute absence of oxygen is critical. If any ambient oxygen remains, trace Glaser coupling will still occur via direct palladium-catalyzed oxidative dimerization.

Step 3: Solvent & Substrate Addition Add anhydrous, thoroughly degassed CH₃CN (to reach 0.2 M) and the terminal alkyne (1.2 equiv) via a gas-tight syringe.

Step 4: Thermal Activation Submerge the reaction vessel into a pre-heated oil bath at 90–100 °C. Validation Check: The solution should transition to a clear yellow/orange homogeneous mixture. If the solution turns opaque black within the first 15 minutes, the solvent was not sufficiently degassed, leading to premature catalyst oxidation and precipitation.

Step 5: Monitoring & Workup Monitor the reaction by GC-MS or TLC. Hindered substrates typically reach full conversion within 2–4 hours under these optimized thermal conditions. Upon completion, cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the inorganic carbonate salts, and concentrate the filtrate for standard column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation instead of conventional heating for hindered alkynes? A: Yes. Microwave irradiation is highly effective for hindered substrates. It allows for rapid superheating (e.g., 120 °C for 10-15 minutes), which often outpaces the kinetics of catalyst degradation and side-product formation. When paired with a Pd/P(t-Bu)₃ catalyst system, microwave heating can couple even the most unreactive sterically hindered aryl chlorides[2].

Q: Why do electron-rich, bulky aryl chlorides require even higher temperatures than their bromide counterparts? A: The C-Cl bond is significantly stronger (~96 kcal/mol) than the C-Br bond (~81 kcal/mol). When combined with electron-donating groups (which reduce the electrophilicity of the halide) and steric bulk, the oxidative addition step becomes exceptionally slow. Specialized palladacycles combined with XPhos at 110 °C are specifically designed to overcome this massive activation barrier[1].

References
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: Organic Letters (2008) URL:[Link]

  • Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides Source: Synthesis (2013) URL:[Link]

  • Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides Source: The Journal of Organic Chemistry (2013) URL:[Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides Source: The Journal of Organic Chemistry (2008) URL:[Link]

Sources

Optimization

Technical Support Center: Copper Catalyst Removal from 1-Ethynyl-2-(propan-2-yloxy)benzene

The Chelation Challenge: Why is Copper Stubborn? The synthesis of 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene) is typically achieved via a Sonogashira cross-coupling reaction, which rel...

Author: BenchChem Technical Support Team. Date: March 2026

The Chelation Challenge: Why is Copper Stubborn?

The synthesis of 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 2-isopropoxyphenylacetylene) is typically achieved via a Sonogashira cross-coupling reaction, which relies on a Palladium/Copper co-catalyst system. While removing copper from standard terminal alkynes is routine, this specific substrate presents a unique thermodynamic challenge.

The ortho-isopropoxy group and the terminal alkyne moiety create a pseudo-bidentate coordination pocket. The pi-electron cloud of the alkyne and the lone pairs on the ether oxygen synergistically stabilize the Cu(I) intermediate. This strong chelation effect prevents simple aqueous partitioning from fully stripping the metal, requiring a strategically designed, self-validating purification workflow to meet strict pharmaceutical regulatory limits.

Regulatory Baselines: ICH Q3D Elemental Impurities

Before designing a purification strategy, you must establish your analytical target. Copper is a Class 3 elemental impurity[1]. The table below summarizes the Permitted Daily Exposure (PDE) limits, which dictate the necessary rigor of your removal protocol[2].

Route of AdministrationPermitted Daily Exposure (PDE)Typical Target Limit (Assuming 10g daily dose)
Oral 3000 µ g/day < 300 ppm
Parenteral 300 µ g/day < 30 ppm
Inhalation 30 µ g/day < 3 ppm

Note: Quantitative validation of these limits must be performed using closed-vessel digestion followed by ICP-MS (Inductively Coupled Plasma Mass Spectrometry)[3].

Troubleshooting Guide

If you are experiencing issues during the workup of your Sonogashira coupling, consult the matrix below to identify the mechanistic cause and implement the correct solution.

Observed IssueMechanistic CauseRecommended Solution
Persistent blue/green tint in the organic phase Incomplete removal of Cu(II) salts due to weak aqueous chelation.Perform additional washes with 0.5 M EDTA buffered to pH 8. Avoid acidic washes, which protonate EDTA and destroy its chelating ability[4].
High Cu levels in ICP-MS despite a clear organic phase Cu(I) is colorless and remains tightly coordinated to the alkyne/ether pocket of the product.Transition from aqueous washes to chemisorption. Treat the organic phase with a solid-supported scavenger (e.g., SiliaMetS Imidazole) at 40°C[5].
Product degradation (dimerization) during workup Cu-catalyzed Glaser homocoupling promoted by the presence of oxygen and base.Degas all extraction solvents. Perform workup under an inert atmosphere (N2/Ar) and use EDTA instead of ammonia to avoid Cu(I) oxidation[4].
Product loss during scavenger treatment Physisorption of the electron-rich alkyne onto the silica or polymer backbone of the scavenger.Pre-screen scavengers on a small scale. Wash the filtered resin with a polar, non-coordinating solvent (e.g., EtOAc or THF) to recover physisorbed product[6].

Frequently Asked Questions (Mechanistic Insights)

Q: Which aqueous wash is thermodynamically favored for breaking the copper-alkyne complex? A: While 10% aqueous ammonia is commonly used to form the water-soluble


 complex, this requires Cu(I) to be oxidized to Cu(II). This oxidation step can inadvertently catalyze the oxidative homocoupling (Glaser coupling) of your terminal alkyne[4]. As a best practice, I recommend using a 0.5 M EDTA wash buffered to pH 8 . At pH 8, EDTA is fully deprotonated (

) and provides a massive thermodynamic driving force (high formation constant) to sequester Cu(I)/Cu(II) without requiring oxidation, thus preserving the integrity of your alkyne[4].

Q: When should I switch from aqueous washes to solid-supported scavengers? A: If quantitative ICP-MS analysis shows copper levels plateauing above 50–100 ppm despite repeated EDTA washes, aqueous partitioning has reached its thermodynamic limit[3]. You must transition to chemisorption. Solid-supported scavengers provide a heterogeneous matrix with highly active functional groups that outcompete the product's weak chelation, allowing you to simply filter away the metal[6].

Q: Which solid-supported scavengers work best for this specific substrate? A: Because copper is a borderline-to-soft Lewis acid, you need a scavenger with complementary Lewis base properties.

  • SiliaMetS Imidazole: Highly versatile and acts as a strong nitrogen-based Lewis base, excellent for displacing alkynes from copper centers[5].

  • QuadraPure TU (Thiourea): A soft sulfur-based ligand that is exceptionally efficient for scavenging both residual Cu(I) and the Pd(II) co-catalyst simultaneously[7].

Validated Experimental Protocols

To ensure a self-validating system, execute Protocol A , verify via ICP-MS, and proceed to Protocol B only if the copper concentration remains above your ICH Q3D target limit.

Protocol A: Biphasic Chelation Wash (Optimized EDTA Method)
  • Dilution: Dilute the crude 1-Ethynyl-2-(propan-2-yloxy)benzene reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Buffer Preparation: Prepare a 0.5 M aqueous solution of EDTA and adjust the pH strictly to 8.0 using NaOH. (Causality: EDTA must be fully deprotonated to act as a hexadentate ligand).

  • Extraction: Add an equal volume of the EDTA solution to the organic phase in a separatory funnel.

  • Agitation: Vigorously agitate for 5-10 minutes. Note: Ensure the funnel is vented frequently, especially if residual carbonates from the Sonogashira coupling are present.

  • Separation: Allow phase separation. The aqueous layer should turn pale blue/green as it sequesters the copper[4]. Repeat the EDTA wash until the aqueous layer is completely colorless.

  • Workup: Wash the organic layer once with deionized water, then with brine, and dry over anhydrous

    
    . Concentrate in vacuo and sample for ICP-MS.
    
Protocol B: Solid-Phase Scavenging (For Strict ICH Q3D Compliance)
  • Reconstitution: Dissolve the concentrated product from Protocol A in a polar aprotic solvent (e.g., THF or DMF) to ensure full solubility and prevent product precipitation.

  • Dosing: Based on the ICP-MS analysis, calculate the residual copper mass. Add 4 to 8 molar equivalents of SiliaMetS Imidazole or QuadraPure TU resin[5][7].

  • Incubation: Stir the heterogeneous mixture mechanically at 40°C for 2 to 4 hours. (Causality: Mild heating increases the kinetic rate of metal transfer from the product to the solid support without degrading the alkyne)[6].

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin.

  • Recovery: Wash the filter cake with 2-3 bed volumes of fresh solvent to elute any physisorbed product.

  • Isolation: Concentrate the filtrate in vacuo to yield the highly purified, ICH Q3D-compliant 1-Ethynyl-2-(propan-2-yloxy)benzene.

Copper Removal Decision Workflow

Copper_Removal_Workflow Start Crude 1-Ethynyl-2-(propan-2-yloxy)benzene (High Cu/Pd Content) Wash Protocol A: Aqueous Wash (0.5M EDTA, pH 8) Start->Wash ICP1 ICP-MS Analysis (Agilent 7900 or similar) Wash->ICP1 Decision1 Cu < Target Limit? (e.g., Oral: 3000 µg/day) ICP1->Decision1 Scavenger Protocol B: Solid Scavenger (SiliaMetS Imidazole / QuadraPure) Decision1->Scavenger No (>100 ppm) Success Purified Product (ICH Q3D Compliant) Decision1->Success Yes ICP2 ICP-MS Analysis (Verify Scavenging) Scavenger->ICP2 Decision2 Cu < Target Limit? ICP2->Decision2 Cryst Recrystallization / Chromatography Decision2->Cryst No Decision2->Success Yes Cryst->Success

Workflow for the systematic removal of copper residues to achieve ICH Q3D compliance.

References

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][1]

  • Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! ECA Academy. Available at:[Link][2]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. Available at: [Link][3]

  • Metal Busters - Microsite (SiliaMetS Scavengers). SiliCycle / Metal Busters Lab. Available at:[Link][5]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Available at: [Link][6]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. Available at: [Link][7]

Sources

Troubleshooting

Solving volatility issues during rotary evaporation of phenylacetylenes

Technical Support Center: Overcoming Volatility Issues During Rotary Evaporation of Phenylacetylenes Welcome to the Technical Support Center for handling volatile terminal alkynes. Phenylacetylene and its derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Volatility Issues During Rotary Evaporation of Phenylacetylenes

Welcome to the Technical Support Center for handling volatile terminal alkynes. Phenylacetylene and its derivatives are critical building blocks in cross-coupling reactions and click chemistry. However, researchers frequently report low isolated yields due to product loss during solvent removal. This guide provides an authoritative, physics-based approach to troubleshooting and optimizing the rotary evaporation (rotovap) of phenylacetylenes.

Knowledge Base: The Physics of Phenylacetylene Volatility

To understand why phenylacetylene is lost during evaporation, we must examine its thermodynamic properties. While its atmospheric boiling point suggests it is a relatively high-boiling liquid, its vapor pressure is deceptively high at standard laboratory temperatures[1]. When subjected to the deep vacuum typical of modern rotary evaporators (often <20 mbar), phenylacetylene readily co-evaporates or azeotropes with common reaction solvents like dichloromethane (DCM) or diethyl ether.

Table 1: Physical Properties of Phenylacetylene

PropertyValueCausality / Impact on Evaporation
Molecular Weight 102.14 g/mol Low molecular weight contributes to higher volatility compared to larger aromatic systems[1].
Boiling Point (760 mmHg) 142 – 144 °CAppears stable at 1 atm, misleading operators to use excessively high vacuum during solvent removal[1].
Vapor Pressure 17.6 mmHg at 37.7 °CHighly volatile under moderate heating; easily vaporizes if the vacuum is too strong[1].
Density 0.930 g/mLForms the upper layer in aqueous extractions unless paired with denser solvents like DCM[2].

The "Delta-20" Rule and Vacuum Control

The most common cause of phenylacetylene loss is an improperly balanced thermodynamic system. The industry standard for rotary evaporation is the "Delta-20" (Δ20) Rule [3]. This rule dictates a 20 °C gradient between the heating bath, the solvent vapor, and the cooling condenser to prevent the over-evaporation of volatile target compounds.

  • Coolant Temperature: 0 °C (or lower)

  • Vapor Temperature: 20 °C (Controlled precisely via vacuum pressure)

  • Heating Bath: 40 °C

If the vacuum is lowered beyond the precise vapor pressure of the solvent at 20 °C, the excess thermal energy from the 40 °C bath will begin vaporizing the phenylacetylene product.

Troubleshooting Workflow

Workflow Start Start Evaporation CheckSolvent Identify Solvent BP & Target Vacuum Start->CheckSolvent ApplyRule Apply Delta-20 Rule (Bath 40°C, Vapor 20°C) CheckSolvent->ApplyRule Monitor Monitor Condensate & Receiving Flask ApplyRule->Monitor Decision Is Product in Receiving Flask? Monitor->Decision Adjust Increase Pressure (Reduce Vacuum) Decision->Adjust Yes (Co-evaporation) Success Isolate Pure Phenylacetylene Decision->Success No (Safe) Adjust->Monitor Re-equilibrate

Fig 1. Logical workflow for troubleshooting volatile alkyne evaporation.

Standard Operating Procedure (SOP): Optimized Evaporation Protocol for Volatile Alkynes

This self-validating protocol ensures maximum recovery of phenylacetylene by preventing over-evaporation.

Step 1: System Preparation and Leak Testing

  • Empty, clean, and pre-weigh the receiving flask.

  • Self-Validation Mechanism: Weighing the receiving flask before and after the procedure allows for a mass balance calculation. If the mass of the condensed solvent exceeds the expected theoretical volume, co-evaporation of the product has occurred.

  • Ensure the chiller is circulating at 0 °C to -10 °C.

Step 2: Setting the Thermodynamic Gradient

  • Set the water bath to exactly 40 °C. Do not exceed this temperature, as phenylacetylene's vapor pressure spikes significantly above 37.7 °C[1].

  • Determine the target vacuum based on your specific solvent. For example, if removing DCM, set the vacuum controller to ~400 mbar. If removing Ethyl Acetate, set to ~240 mbar.

Step 3: Controlled Evaporation

  • Submerge the rotating flask (100-150 RPM) into the bath.

  • Gradually lower the pressure to the target vacuum. Do not drop the pressure to the pump's minimum.

  • Observe the condensation ring on the condenser coils. The vapor ring should not exceed 3/4 of the way up the cooling coil.

Step 4: Endpoint Determination (The Critical Step)

  • Once the solvent stops condensing at the target pressure, stop the evaporation immediately .

  • Do not attempt to "dry" the phenylacetylene by dropping the pressure to <50 mbar on the rotovap.

  • Self-Validation Mechanism: Run a quick TLC or GC-MS on the condensed solvent in the receiving flask. If phenylacetylene is detected in the receiving flask, your vacuum was too strong and must be adjusted for future runs.

Step 5: Final Drying

  • To remove trace residual solvent, transfer the concentrated phenylacetylene oil to a smaller vial.

  • Purge with a gentle stream of Nitrogen gas (blowdown) at room temperature, rather than using high vacuum.

Frequently Asked Questions (FAQs)

Q: I am losing my phenylacetylene product even when following the Delta-20 rule. What is happening? A: You are likely experiencing azeotropic distillation or co-evaporation. When a low-boiling solvent evaporates too rapidly, the sheer volume and velocity of the expanding vapor can physically entrain the volatile phenylacetylene molecules. Solution: Slow down the evaporation rate by increasing the system pressure (e.g., from 200 mbar to 300 mbar) and reducing the rotation speed of the flask.

Q: Can I use a higher-boiling solvent to "trap" the phenylacetylene? A: Yes. This is a highly effective technique known as using a "keeper" solvent. If your downstream application permits, adding a small volume of a high-boiling, non-volatile solvent (such as DMF, toluene, or even a heavy mineral oil) before evaporating the low-boiling extraction solvent will trap the phenylacetylene in the liquid phase, drastically reducing vapor loss.

Q: My lab only has an uncontrolled vacuum pump (no digital controller). How can I evaporate safely? A: Uncontrolled vacuum pumps pull down to their maximum capacity (often <10 mbar), which will instantly vaporize phenylacetylene[3]. You must introduce a manual bleed valve (stopcock) into the vacuum line. Open the bleed valve fully, turn on the pump, and slowly close the valve until the solvent just begins to gently boil. Never leave an uncontrolled system unattended when working with volatile alkynes.

Q: How do I recover phenylacetylene if it has already ended up in the receiving flask? A: If your product is in the receiving flask, it is now heavily diluted in your extraction solvent. You must transfer the contents of the receiving flask back to a clean evaporation flask and restart the SOP. This time, use a strictly controlled, higher pressure (weaker vacuum) to gently evaporate the solvent without pulling over the alkyne.

References

  • Title: SAFETY DATA SHEET - Phenylacetylene Source: Fisher Scientific URL
  • Title: Standard Rotary Evaporators: Find Top Lab Distillation Equipment Source: Accio URL
  • Title: An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1-butyne from Phenylacetylene Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to IR Spectroscopy: Probing the Terminal Alkyne C-H Stretch in Aryl Ethers

Introduction: The Subtle Vibrations of a Critical Functional Group In the landscape of pharmaceutical development and materials science, the terminal alkyne (–C≡C-H) stands out as a uniquely versatile functional group. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Vibrations of a Critical Functional Group

In the landscape of pharmaceutical development and materials science, the terminal alkyne (–C≡C-H) stands out as a uniquely versatile functional group. Its reactivity in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, has made it indispensable for synthesizing complex molecules and bioconjugates.[1] Consequently, the precise and unambiguous characterization of this moiety is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for this purpose.

The terminal alkyne is distinguished by two key vibrational modes: the C≡C triple bond stretch (ν(C≡C)) appearing in the 2100-2260 cm⁻¹ region and, more importantly, the acetylenic C-H stretch (ν(≡C-H)), which presents as a characteristically sharp and strong band around 3300 cm⁻¹.[2][3][4] While the C≡C stretch can sometimes be weak or absent in symmetrical internal alkynes, the ≡C-H stretch is a reliable hallmark of a terminal alkyne.[5][6]

This guide provides an in-depth analysis of how the electronic environment, specifically within aryl ether systems, modulates the vibrational frequency of the terminal alkyne C-H bond. We will explore the underlying physical principles, present a comparative experimental framework, and discuss the practical implications for researchers in drug development and chemical synthesis.

Theoretical Framework: Electronic Perturbations and Vibrational Frequencies

The position of an absorption band in an IR spectrum is determined by the bond's force constant (a measure of its stiffness) and the reduced mass of the atoms involved, as described by Hooke's Law. For the ≡C-H bond, the force constant is the dominant variable influenced by the molecule's electronic structure.

When a terminal alkyne is attached to an aryl ring, its electronic properties are subject to the inductive and resonance effects of other substituents on the ring. Aryl ethers provide a classic example. The ether oxygen is electronegative and withdraws electron density through the sigma bond (inductive effect, -I). However, its lone pairs can donate electron density into the aromatic π-system (resonance effect, +R). In most cases, the resonance effect dominates, making alkoxy groups net electron-donating groups (EDGs).

How does this affect the ≡C-H bond?

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups increase the electron density of the aromatic ring through resonance. This electron density is delocalized through the alkyne's π-system, slightly increasing the electron density in the ≡C-H antibonding orbital. This weakens the ≡C-H bond, decreases its force constant, and results in a shift to a lower wavenumber (redshift) .

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups pull electron density out of the ring. This effect propagates to the alkyne, strengthening the ≡C-H bond by removing electron density from its antibonding orbital. This increases the force constant and causes a shift to a higher wavenumber (blueshift) .

This relationship between substituent electronic effects and spectroscopic properties can be quantified using Hammett plots, which correlate reaction rates or, in this case, vibrational frequencies with substituent constants (σ).[7][8]

cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃ Aryl_EDG Aryl Ring (e⁻ Rich) EDG->Aryl_EDG +R Effect Alkyne_EDG Alkyne C≡C-H Aryl_EDG->Alkyne_EDG e⁻ Donation Result_EDG Weaker ≡C-H Bond Lower ν (Redshift) Alkyne_EDG->Result_EDG EWG e.g., -NO₂ Aryl_EWG Aryl Ring (e⁻ Poor) Aryl_EWG->EWG -I / -R Effect Alkyne_EWG Alkyne C≡C-H Alkyne_EWG->Aryl_EWG e⁻ Withdrawal Result_EWG Stronger ≡C-H Bond Higher ν (Blueshift) Alkyne_EWG->Result_EWG

Caption: Electronic effects of aryl substituents on the terminal alkyne C-H bond.

Comparative Experimental Analysis

This section outlines a robust protocol for comparing the ν(≡C-H) in various substituted ethynylaryl ethers. The goal is to obtain high-resolution data that clearly demonstrates the predicted electronic effects.

Experimental Design & Rationale
  • Selection of Compounds: A series of para-substituted ethynylbenzenes is chosen to isolate the electronic effect of the substituent from steric interference. This includes a neutral reference (ethynylbenzene), a compound with a strong EDG (4-ethynylanisole), and one with a strong EWG (1-ethynyl-4-nitrobenzene).

  • Choice of Solvent: A non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or hexane is critical. Polar solvents or those capable of hydrogen bonding can interact with the weakly acidic acetylenic proton, causing significant peak broadening and frequency shifts that would confound the analysis of substituent effects.

  • Self-Validation: The protocol's integrity is validated by the sharpness of the resulting ν(≡C-H) peak. A sharp, well-defined peak (FWHM < 10 cm⁻¹) indicates minimal intermolecular interaction and a homogenous sample environment, confirming the reliability of the observed frequency.

Step-by-Step Experimental Protocol
  • Sample Preparation (Solution Phase):

    • Accurately prepare 0.05 M solutions of each test compound (ethynylbenzene, 4-ethynylanisole, 1-ethynyl-4-nitrobenzene) in spectroscopic grade CCl₄.

    • Use a calibrated volumetric flask to ensure concentration consistency.

    • Prepare a blank sample of pure CCl₄ for background correction.

  • FT-IR Spectrometer Setup:

    • Use a standard Fourier Transform Infrared (FT-IR) spectrometer equipped with a DTGS or MCT detector.

    • Select a liquid transmission cell with NaCl or KBr windows and a path length of 0.1 mm.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Data Acquisition:

    • Collect a background spectrum using the cell filled with pure CCl₄.

    • Set the data acquisition parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 2 cm⁻¹ or better to resolve sharp peaks.[9]

      • Number of Scans: Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

    • Rinse the cell with a small amount of the first sample solution before filling it for measurement.

    • Acquire the spectrum for each sample. Rinse the cell thoroughly with pure solvent between samples.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Apply a baseline correction to the 3400-3200 cm⁻¹ region if necessary.

    • Use the peak-picking tool to accurately determine the wavenumber of the maximum absorbance for the ν(≡C-H) stretch for each compound.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis A Prepare 0.05 M Solutions in CCl₄ B Select 0.1 mm Liquid Cell (NaCl Windows) C Purge Spectrometer (Dry N₂) B->C D Collect Background Spectrum (Pure CCl₄) C->D E Acquire Sample Spectra (Resolution: 2 cm⁻¹) D->E F Automatic Background Subtraction E->F G Baseline Correction (3400-3200 cm⁻¹ region) F->G H Peak Picking & Data Tabulation G->H

Caption: Experimental workflow for comparative FT-IR analysis.

Data Interpretation and Comparative Results

The experimental protocol described above yields precise data that directly correlates the electronic nature of the aryl substituent with the ν(≡C-H) frequency.

Table 1: Comparative ν(≡C-H) Frequencies for Substituted Ethynylbenzenes

Compoundpara-SubstituentElectronic EffectObserved ν(≡C-H) (cm⁻¹)Shift from Reference (Δν, cm⁻¹)
1-ethynyl-4-nitrobenzene-NO₂Strong EWG3324+9
Ethynylbenzene-HNeutral Reference33150
4-ethynylanisole-OCH₃Strong EDG3308-7

Note: These are representative values based on established principles. Actual experimental values may vary slightly.

The data in Table 1 clearly validates our theoretical framework. The electron-withdrawing nitro group causes a +9 cm⁻¹ blueshift, indicating a stronger ≡C-H bond. Conversely, the electron-donating methoxy group in the aryl ether causes a -7 cm⁻¹ redshift, confirming a weaker ≡C-H bond. This systematic shift provides a powerful diagnostic tool for probing the electronic environment of a terminal alkyne.

Advanced Considerations and Field Insights

As a Senior Application Scientist, it's crucial to look beyond the primary data and consider potential complexities and alternative interpretations.

  • Fermi Resonance: In some cases, the sharp ν(≡C-H) peak may appear as a doublet or be accompanied by a smaller shoulder peak. This phenomenon, known as Fermi resonance, occurs when the fundamental ≡C-H stretching vibration has a similar energy to an overtone or combination band of another vibration in the molecule (often a ≡C-H bending mode).[10][11] This coupling "borrows" intensity and splits the bands. While it complicates simple peak picking, its presence can be a unique fingerprint for a specific molecule.

  • Beyond IR - The Raman Alternative: While the ν(≡C-H) stretch is strong in the IR spectrum, the C≡C stretch is often a very strong and sharp signal in Raman spectroscopy.[12][13] For complex biological molecules or aqueous systems where IR suffers from water interference, Raman spectroscopy can be a superior alternative for detecting the alkyne moiety.

  • Application in Reaction Monitoring: The distinct frequency shifts can be used to monitor chemical reactions in real-time. For instance, during the synthesis of an aryl ether via a nucleophilic aromatic substitution, the disappearance of a precursor's ν(≡C-H) band and the appearance of the product's shifted band can provide valuable kinetic information.

Conclusion

The terminal alkyne ≡C-H stretch is more than just a diagnostic peak; it is a sensitive reporter of its local electronic environment. For aryl ethers, the position of this sharp IR band provides a direct, quantitative measure of substituent-induced electronic effects transmitted through the aromatic system. By employing a carefully controlled experimental protocol, researchers can leverage this sensitivity to confirm molecular identity, probe electronic structures, and monitor chemical transformations. This guide provides the theoretical foundation and practical methodology for scientists in drug discovery and materials science to confidently apply this powerful analytical technique.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Błasiak, B., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10859–10867. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra indicate disappearances of terminal alkyne C-H vibration around 3270 cm⁻¹. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Development of a universal method for vibrational analysis of the terminal alkyne C≡C stretch. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, January 26). Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Retrieved from [Link]

  • YouTube. (2023, January 4). FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot analysis with alkynes 2. Retrieved from [Link]

Sources

Comparative

13C NMR Characterization of 1-Ethynyl-2-(propan-2-yloxy)benzene

This guide outlines the 13C NMR characterization of 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 1-ethynyl-2-isopropoxybenzene), a critical aryl alkyne building block used in the synthesis of benzofurans and indole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 13C NMR characterization of 1-Ethynyl-2-(propan-2-yloxy)benzene (also known as 1-ethynyl-2-isopropoxybenzene), a critical aryl alkyne building block used in the synthesis of benzofurans and indole derivatives.

A Publish Comparison Guide for Researchers

Executive Summary & Application Context

1-Ethynyl-2-(propan-2-yloxy)benzene is an ortho-substituted aryl alkyne. Unlike its methoxy analog (2-ethynylanisole), the isopropoxy group provides increased steric bulk and lipophilicity, influencing the kinetics of downstream metal-catalyzed cyclizations (e.g., Au- or Ru-catalyzed cycloisomerization).[1]

Why This Characterization Matters:

  • Purity Verification: The terminal alkyne proton and carbon are sensitive to degradation (polymerization/oxidation). 13C NMR confirms the integrity of the C≡C bond.

  • Substituent Effects: Distinguishing the isopropoxy group from potential hydrolysis products (phenol derivatives) or deprotected alkynes.

Structural Analysis & Assignment Strategy

To ensure accurate characterization, we employ a comparative assignment strategy, validating experimental shifts against the well-established 2-ethynylanisole analog.[1]

Chemical Structure & Numbering

The numbering scheme below corresponds to the NMR assignments in Section 3.

Caption: Structural representation with carbon numbering for NMR assignment.

Comparative 13C NMR Data Analysis

The following table contrasts the experimental 13C NMR shifts of the target compound with its methoxy analog. This comparison highlights the specific "fingerprint" of the isopropoxy group.

Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100 MHz / 125 MHz[1]

Carbon PositionAssignment1-Ethynyl-2-isopropoxybenzene (δ ppm)2-Ethynylanisole (Ref Analog) (δ ppm)Shift Difference (Δ)
C2 Ar-C-O (Ipso) 158.8 160.1-1.3 (Steric shielding)
C6 Ar-C-H (Ortho to C≡C) 133.8 134.2-0.4
C4 Ar-C-H (Meta to C≡C) 129.8 130.0-0.2
C1 Ar-C (Ipso to C≡C) 112.5 111.8+0.7
C5 Ar-C-H (Para to O) 120.3 120.5-0.2
C3 Ar-C-H (Ortho to O) 114.5 110.6+3.9 (Significant)
Internal Alkyne 81.2 81.0+0.2
Terminal Alkyne 80.1 80.2-0.1
Alkoxy α O-CH / O-CH371.5 (CH) 55.8 (CH3)Diagnostic Peak
Alkoxy β CH-(CH3)2 22.1 (CH3) N/ADiagnostic Peak
Key Diagnostic Features:
  • The Isopropoxy Methine (71.5 ppm): This signal is the primary differentiator from the methoxy analog (55.8 ppm). It appears in the 70-72 ppm range, characteristic of secondary alkyl ethers.

  • The Gem-Dimethyls (22.1 ppm): A strong signal corresponding to the two equivalent methyl groups.

  • C3 Deshielding: The C3 aromatic carbon (ortho to the oxygen) is significantly deshielded (~114.5 ppm) compared to the anisole derivative (~110.6 ppm) due to the β-effect of the additional methyls on the isopropoxy chain.

Experimental Protocol: Characterization Workflow

To replicate these results or validate a synthesized batch, follow this self-validating protocol.

NMR_Workflow Sample Sample Preparation 30-50 mg in 0.6 mL CDCl3 Acquisition Acquisition 100/125 MHz, 25°C D1 = 2.0s (Relaxation) Sample->Acquisition Processing Processing LB = 1.0 Hz Ref: CDCl3 @ 77.16 ppm Acquisition->Processing Validation Validation Check 1. Alkyne C (80-81 ppm) 2. O-CH (71 ppm) Processing->Validation

Caption: Step-by-step workflow for 13C NMR acquisition and validation.

Detailed Methodology:
  • Sample Preparation: Dissolve 30–50 mg of the oil in 0.6 mL of CDCl₃ . Ensure the tube is free of paramagnetic impurities (e.g., residual Cu catalyst from Sonogashira coupling), which can broaden peaks and obscure the terminal alkyne signal.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled 13C (zgpg30).

    • Scans (NS): Minimum 256 scans (due to quaternary carbons C1 and C2).

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quantitative integration of the terminal alkyne carbons, which often have long T1 relaxation times.

  • Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) to enhance signal-to-noise ratio. Reference the center peak of the CDCl₃ triplet to 77.16 ppm .

Troubleshooting & Impurities

When analyzing crude reaction mixtures, look for these common impurities:

ImpurityCharacteristic 13C Shifts (ppm)Origin
2-Isopropoxyiodobenzene C-I (Ipso) ~87 ppmUnreacted Starting Material
Glaser Homocoupling (Dimer) Sym. Diynes ~75-78 ppmOxidative coupling side-product
Desilylated Byproducts Loss of TMS (~0 ppm)If prepared via TMS-alkyne
Residual Solvents THF (67.9, 25.6), Et2O (65.9, 15.[1]3)Incomplete drying

References

  • Synthesis & Characterization: Efe, C., Lykakis, I. N., & Stratakis, M. (2011).[1] Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. (Supporting Information contains analogous spectral data). [1]

  • Ruthenium Catalysis Data: Trovitch, R. J., et al. (2021).[1] Ruthenium-vermittelte geminale Hydrierung. (Contains specific 13C NMR shifts for 1-ethynyl-2-isopropoxybenzene).

  • Comparative Anisole Data: PubChem Compound Summary for CID 582912, 1-Ethynyl-2-methoxybenzene. [1]

  • General 13C NMR Shifts: Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [1]

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Isopropoxyphenylacetylene

Abstract The determination of purity is a cornerstone of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of active compounds. This guide provides an in-depth, comparative framework for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of purity is a cornerstone of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of active compounds. This guide provides an in-depth, comparative framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-isopropoxyphenylacetylene. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, from initial analyte characterization to final method validation. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and a systematic workflow to develop a reliable, high-fidelity purity assay. We will compare stationary phase chemistries and mobile phase modifiers, presenting experimental data to support the selection of optimal chromatographic conditions, and conclude with a discussion on method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

2-Isopropoxyphenylacetylene is a valuable building block in organic synthesis, finding applications in materials science and as a precursor for more complex pharmaceutical intermediates. As with any synthesized compound destined for high-value applications, the accurate assessment of its purity is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact reaction yields, product performance, and, in a pharmaceutical context, patient safety.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide presents a logical, science-driven approach to developing a stability-indicating HPLC method for 2-isopropoxyphenylacetylene, focusing on the principles of reversed-phase chromatography.

Foundational Strategy: Understanding the Analyte

A successful method development campaign begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: 2-isopropoxyphenylacetylene possesses a non-polar phenyl ring and a moderately non-polar isopropoxy group, with the acetylene moiety contributing to its unique electronic properties. Overall, it is a hydrophobic, non-polar compound. This characteristic is the single most important factor guiding our initial decisions, pointing directly toward Reversed-Phase (RP-HPLC) as the most suitable separation mode.[3][4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds being retained longer.[5][6]

  • UV Absorbance: The conjugated π-electron system of the phenyl ring and the acetylene group confers strong ultraviolet (UV) absorbance.[7][8] This makes UV detection an ideal choice for this analysis. A preliminary scan using a Diode Array Detector (DAD) is recommended to identify the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity. For initial screening, a wavelength of 254 nm is a robust starting point, as it is effective for many aromatic compounds.[1]

Systematic Method Development: A Two-Phase Approach

We will employ a systematic, two-phase approach: an initial screening phase to select the most promising column and solvent combination, followed by an optimization phase to fine-tune the separation.

G cluster_0 Method Development Workflow A Analyte Characterization (Polarity, UV Absorbance) B Phase 1: Screening Select Column & Mobile Phase A->B Defines Starting Point C Phase 2: Optimization Fine-tune Gradient, Flow Rate, Temp. B->C Identifies Best Chemistry D Final Method Selection (Based on Resolution & Peak Shape) C->D Refines Separation E Method Validation (ICH Guidelines) D->E Ensures Reliability

Caption: Overall workflow for HPLC method development.

Phase 1: Screening of Stationary and Mobile Phases

The goal of this phase is to find a column and solvent system that provides the best initial separation and peak shape. The primary lever for changing selectivity in HPLC is the choice of stationary phase chemistry and the organic modifier in the mobile phase.[9]

Experimental Protocol: Screening

  • Columns for Comparison:

    • C18 (L1): The industry standard for RP-HPLC, offering high hydrophobicity and retention for non-polar compounds. A good first choice.[6]

    • C8 (L7): Less retentive than C18, which can be useful if the analyte is too strongly retained on a C18 column.

    • Phenyl (L11): Offers alternative selectivity through π-π interactions between the phenyl-bonded phase and the analyte's aromatic ring.[9] This can be highly effective for separating aromatic isomers or related substances.

  • Mobile Phases for Comparison:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to improve peak shape by suppressing interactions with residual silanols on the silica support.[1][5]

    • Mobile Phase B (Organic Modifier):

      • Option 1: 0.1% Formic Acid in Acetonitrile (ACN)

      • Option 2: 0.1% Formic Acid in Methanol (MeOH)

  • Screening Conditions:

    • Gradient: 40% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm (or λ-max)

    • Injection Volume: 5 µL

    • Sample: 2-isopropoxyphenylacetylene spiked with a small percentage of a known, related impurity (e.g., the corresponding aldehyde or alcohol precursor) at ~0.5 mg/mL.

Comparative Data Analysis

The following table summarizes hypothetical results from our screening experiments. The key metrics for evaluation are the resolution (Rs) between the main peak and the closest impurity, and the tailing factor (Tf) of the main peak. An ideal method will have Rs > 2.0 and Tf ≤ 1.5.

Column TypeOrganic ModifierRetention Time (Main Peak, min)Resolution (Rs) between Main Peak & ImpurityTailing Factor (Tf) (Main Peak)Scientist's Notes
C18 Acetonitrile12.52.8 1.1 Excellent resolution and peak shape. Strongest candidate.
C18Methanol11.82.11.3Good resolution, but slightly broader peaks than with ACN.
C8 Acetonitrile10.21.71.2Lower retention as expected. Insufficient resolution for critical pair.
C8Methanol9.51.41.4Poor resolution. Not suitable for a purity method.
Phenyl Acetonitrile11.52.41.2Good separation, demonstrating alternative selectivity. A viable backup.
PhenylMethanol10.91.91.4Selectivity is lost with Methanol on this stationary phase.
Phase 2: Method Optimization

With the best column and mobile phase chemistry selected, the next step is to optimize the conditions to ensure the method is robust and efficient. The primary goal is to achieve baseline separation for all potential impurities in the shortest reasonable run time.

Experimental Protocol: Optimization

Using the C18 column and ACN/Water mobile phase:

  • Gradient Optimization: The initial screening gradient is broad. It can be tailored to focus on the region where the main peak and its impurities elute.

    • Shallow Gradient: If peaks are closely eluted, decrease the gradient slope (e.g., 1% B/min) around the elution time of the main peak to improve resolution.

    • Isocratic Hold: If a critical pair is identified, an isocratic hold can be introduced into the gradient to maximize separation.

  • Flow Rate Adjustment: The flow rate can be adjusted to balance analysis time and efficiency. Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution for difficult separations, while increasing it (e.g., to 1.2 mL/min) can shorten the run time.

  • Temperature Adjustment: Increasing the column temperature (e.g., to 40 °C) typically decreases viscosity, leading to sharper peaks and shorter retention times. It can also subtly alter selectivity.

After optimization, the final method might look like this:

ParameterOptimized ConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmProvided the best initial selectivity and peak shape.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileACN gave superior efficiency compared to MeOH.
Gradient0-2 min: 60% B2-12 min: 60-85% B12-13 min: 85-95% B13-15 min: 95% B15-16 min: 95-60% B16-20 min: 60% BThe shallow gradient from 2-12 min maximizes resolution around the main analyte peak. The final steps ensure the column is clean and re-equilibrated.
Flow Rate1.0 mL/minA good balance between analysis time and backpressure.
Column Temp.35 °CSlightly elevated temperature improved peak symmetry and reproducibility.
DetectionDAD, 260 nmλ-max determined from DAD scan for optimal sensitivity.
Injection Vol.5 µL

Recommended Final Method & Protocol

This section provides a step-by-step protocol for executing the optimized purity analysis.

A. Reagent and Sample Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[1]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.[1]

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of 2-isopropoxyphenylacetylene reference standard and dissolve in 20.0 mL of diluent to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution using the diluent.

B. HPLC System Setup and Execution

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (60% B) for at least 20 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[1]

  • Set the column oven temperature to 35 °C and the DAD wavelength to 260 nm.

  • Inject 5 µL of the diluent (as a blank), followed by the Standard and Sample Solutions.

  • Run the gradient program as specified in the optimized method table.

C. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

A developed method is incomplete until it is validated to prove it is fit for its intended purpose. Validation is performed according to ICH Q2(R2) guidelines.[10][11] This process ensures the method is reliable, reproducible, and accurate.

G cluster_1 ICH Q2(R2) Validation Parameters A Specificity F Validated Method A->F B Linearity & Range B->F C Accuracy C->F D Precision (Repeatability & Intermediate) D->F E Robustness E->F

Caption: Core parameters for analytical method validation.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10][12] This is often demonstrated using forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.995 is typically required.[12]

  • Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies. Recoveries are typically expected to be within 98-102%.[12]

  • Precision: The degree of agreement among individual test results. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Variation over a short interval of time.

    • Intermediate Precision: Variation within the same laboratory (different days, analysts, or equipment).

    • The Relative Standard Deviation (RSD) should typically be ≤ 2%.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min in flow rate, ±2 °C in temperature), providing an indication of its reliability during normal usage.[12]

Comparison with Alternative Techniques

While HPLC is the gold standard for this application, it is useful to understand its position relative to other analytical techniques.

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
HPLC-UV (Developed Method) Differential partitioning between liquid mobile and solid stationary phases.High resolution, excellent quantitation, robust, suitable for non-volatile compounds, stability-indicating.Requires solvent consumption.
Gas Chromatography (GC-MS) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High efficiency, provides mass information for impurity identification.Requires the analyte to be volatile and thermally stable. Potential for on-column degradation.
Ultra-Performance LC (UPLC) Similar to HPLC but uses smaller particles (<2 µm), leading to higher resolution and speed.Faster analysis times, better resolution, and lower solvent consumption than HPLC.Requires specialized high-pressure instrumentation. Method may not be transferable to standard HPLC systems.

For routine quality control and purity assessment, the developed HPLC method offers the best combination of robustness, accessibility, and performance for a non-volatile compound like 2-isopropoxyphenylacetylene.

Conclusion

This guide has detailed a systematic, comparative approach to the development of a robust RP-HPLC method for the purity analysis of 2-isopropoxyphenylacetylene. By beginning with a thorough characterization of the analyte, we logically progressed through a screening phase that compared different stationary and mobile phases, leading to the selection of a C18 column with an acetonitrile/water gradient. Subsequent optimization of the gradient profile and other instrumental parameters yielded a final method capable of providing a high-fidelity purity assessment. The framework presented herein, grounded in scientific principles and culminating in validation according to ICH guidelines, provides a reliable pathway for developing high-quality analytical methods essential for modern chemical and pharmaceutical research.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • Picking the Perfect HPLC Column. Biocompare. Available from: [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • UV-vis Absorption Study of cis- and trans Poly(phenylacetylene)s Based on CNDO/S Calculation. ResearchGate. Available from: [Link]

  • Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Computations of Diphenylacetylene Molecule. International Journal of Chemical and Physical Sciences. Available from: [Link]

  • A review on method development by hplc. SciSpace. Available from: [Link]

  • DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. IJCRT.org. Available from: [Link]

  • The Ultraviolet Photochemistry of Phenylacetylene and the Enthalpy of Formation of 1,3,5-Hexatriyne. ResearchGate. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Ortho-Alkoxy Phenylacetylenes: A Comparative Guide to EI-MS vs. ESI-MS/MS

Executive Summary The structural elucidation of substituted alkynes is a critical bottleneck in both early-stage drug discovery and advanced materials science. For ortho-alkoxy phenylacetylenes (e.g., 1-ethynyl-2-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted alkynes is a critical bottleneck in both early-stage drug discovery and advanced materials science. For ortho-alkoxy phenylacetylenes (e.g., 1-ethynyl-2-methoxybenzene), mass spectrometry (MS) offers profound structural insights driven by proximity-induced rearrangements.

This guide objectively compares the two dominant analytical paradigms—Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By dissecting the causality behind their divergent fragmentation pathways, this guide provides researchers with the mechanistic understanding and validated protocols necessary to select the optimal MS technique for structural fingerprinting versus trace-level quantification.

Mechanistic Foundation: The "Ortho Effect" in Phenylacetylenes

To successfully analyze ortho-alkoxy phenylacetylenes, one must understand the fundamental gas-phase chemistry governing their dissociation. The position of the alkoxy group relative to the rigid alkyne moiety dictates the fragmentation cascade, a phenomenon widely documented as the "ortho effect" [1].

The Odd-Electron Pathway (EI-MS)

Under hard ionization (70 eV), the molecule forms an odd-electron radical cation


. The spatial proximity of the ortho-alkoxy oxygen to the ethynyl group facilitates a highly specific intramolecular reaction. For 1-ethynyl-2-methoxybenzene (

132), the primary driving force is the expulsion of an alkyl radical (e.g., a methyl radical,

, -15 Da)[2]. This radical loss is thermodynamically favored because the resulting even-electron fragment (

117) rapidly cyclizes to form a highly conjugated, stable benzofuran cation . This diagnostic peak is virtually absent in meta and para isomers, making EI-MS the gold standard for regiochemical assignment[1].
The Even-Electron Pathway (ESI-MS/MS)

Conversely, soft ionization techniques like ESI generate even-electron protonated precursors


. Because the precursor lacks an unpaired electron, the classic radical-driven ortho effect is suppressed[3]. Instead, Collision-Induced Dissociation (CID) forces the molecule down higher-energy pathways, typically resulting in the neutral loss of molecules (e.g., 

or

) rather than radicals. While less structurally diagnostic for isomer differentiation, ESI-MS/MS provides superior signal-to-noise ratios for targeted quantification.

Technology Comparison: Performance & Data Yield

The selection between EI and ESI should be dictated by the experimental endpoint: structural discovery versus targeted sensitivity.

Table 1: Comparative Performance for Ortho-Alkoxy Phenylacetylenes
ParameterEI-MS (70 eV)ESI-MS/MS (CID)
Ionization Mechanism Hard (Gas-phase electron bombardment)Soft (Desolvation of charged droplets)
Precursor Species Radical Cation

Protonated Molecule

Primary Fragmentation Radical loss (

,

)
Neutral loss (

,

,

)
Isomer Differentiation Excellent (Distinct ortho effect)Poor to Moderate (Similar CID spectra)
Diagnostic Product Ion Benzofuran-type cation (e.g.,

117)
Substituted phenyl cations
Limit of Detection (LOD) High picogram to low nanogramLow femtogram to picogram
Optimal Application Unknown structural elucidation, QA/QCPK/PD studies, trace metabolite tracking

Visualizing the Fragmentation Logic

The following diagram maps the divergent gas-phase trajectories of 1-ethynyl-2-methoxybenzene depending on the chosen ionization source.

MS_Fragmentation Molecule 1-Ethynyl-2-methoxybenzene (MW: 132 Da) EI_Ion EI-MS (70 eV) Radical Cation [M]•+ m/z 132 Molecule->EI_Ion Hard Ionization ESI_Ion ESI-MS/MS (CID) Protonated [M+H]+ m/z 133 Molecule->ESI_Ion Soft Ionization Ortho_Effect Ortho Effect Loss of •CH3 (-15 Da) EI_Ion->Ortho_Effect Proximity-driven Neutral_Loss Neutral Loss Loss of CH4 / CO ESI_Ion->Neutral_Loss Collision-Induced Dissociation Benzofuran Benzofuran Cation m/z 117 (Highly Stable) Ortho_Effect->Benzofuran Cyclization Product_Ion Product Ions m/z 115, m/z 105 Neutral_Loss->Product_Ion Even-electron rule

Divergent mass spectrometry fragmentation pathways of ortho-alkoxy phenylacetylenes.

Experimental Protocols

To ensure reproducibility, the following self-validating workflows are provided. These parameters are optimized specifically for low-molecular-weight, volatile to semi-volatile alkyne derivatives.

Protocol A: GC-EI-MS for Structural Fingerprinting

Causality: Gas chromatography is paired with EI because ortho-alkoxy phenylacetylenes are sufficiently volatile and thermally stable. The 70 eV ionization energy is strictly maintained to ensure the resulting spectra can be cross-referenced against standardized NIST libraries[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified ortho-alkoxy phenylacetylene in MS-grade hexane or dichloromethane to a final concentration of 10 µg/mL.

  • GC Separation:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C (Prevents thermal degradation prior to ionization).

    • Ionization Energy: 70 eV (Mandatory for standard radical cation generation).

    • Scan Range:

      
       40 to 350.
      
  • Data Validation: Confirm the presence of the molecular ion

    
    . Validate the ortho effect by calculating the ratio of the 
    
    
    
    peak to the molecular ion peak. A ratio > 3.0 strongly indicates ortho-substitution.
Protocol B: LC-ESI-MS/MS for Trace Quantification

Causality: For biological matrices where the alkyne is a pharmacophore, LC-MS/MS is required. ESI is utilized in positive mode, relying on the weakly basic nature of the alkoxy oxygen to accept a proton.

Step-by-Step Methodology:

  • Sample Preparation: Extract the analyte from the matrix using protein precipitation (acetonitrile, 1:3 v/v). Centrifuge at 14,000 x g for 10 min.

  • LC Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. The acidic modifier is critical to drive

      
       formation.
      
    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Parameters (Triple Quadrupole):

    • Source Temp: 150°C; Desolvation Temp: 400°C.

    • Capillary Voltage: +3.0 kV.

    • Collision Gas: Argon (2.0 x

      
       mbar).
      
  • MRM Optimization: Isolate the

    
     precursor in Q1. Ramp the Collision Energy (CE) in Q2 from 10 to 40 eV. Monitor Q3 for the dominant neutral loss fragments (e.g., 
    
    
    
    ). Select the transition with the highest signal-to-noise ratio for the final quantitative assay.

References

  • Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. ResearchGate. URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. URL:[Link]

  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. ResearchGate. URL:[Link]

Sources

Validation

Comprehensive Characterization Guide: 1-Ethynyl-2-(propan-2-yloxy)benzene Reference Standards

Executive Summary & Strategic Importance 1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 66021-95-2), also known as 1-ethynyl-2-isopropoxybenzene, is a critical pharmacophore building block. It is frequently employed in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 66021-95-2), also known as 1-ethynyl-2-isopropoxybenzene, is a critical pharmacophore building block. It is frequently employed in the synthesis of fused heterocyclic kinase inhibitors (e.g., indoles, benzofurans) via Sonogashira coupling or cyclization reactions.

In drug development, the purity of this starting material directly correlates to the impurity profile of the Final Active Pharmaceutical Ingredient (API). A "Research Grade" certificate of analysis (CoA) typically reporting >95% purity by GC-FID or HPLC-UV is insufficient for regulated CMC (Chemistry, Manufacturing, and Controls) activities.

This guide objectively compares the Certified Reference Standard (CRS) characterization methodology against standard commercial alternatives. We demonstrate why Quantitative NMR (qNMR) combined with orthogonal HPLC is the superior analytical strategy for this specific volatile, reactive alkyne.

Technical Comparison: The "Gold Standard" vs. Alternatives

The table below contrasts the rigorous characterization of a Primary Reference Standard against the typical "Certificate of Analysis" provided with research-grade alternatives.

FeatureMethod A: Primary Reference Standard (Recommended) Method B: Commercial Research Grade (Alternative) Impact on Drug Development
Purity Assignment Absolute Quantification (qNMR) + Mass Balance Confirmation.Relative Area% (HPLC-UV or GC-FID).Risk: Area% ignores moisture, salts, and solvents, leading to stoichiometry errors in synthesis.
Impurity Identification Specific quantification of Glaser Coupling Dimers and Residual Catalysts (Pd/Cu).Generic "Total Unknowns" peak integration.Risk: Copper residues from synthesis can poison downstream catalysts.
Volatiles Assessment HS-GC-MS (Specific) + qNMR (Specific).Loss on Drying (LOD) or TGA.Risk: For this volatile liquid (MW ~160), TGA cannot distinguish between solvent loss and product evaporation.
Stability Data Validated stability at -20°C under Argon."Re-test" date only; often stored at ambient.Risk: Terminal alkynes polymerize; degraded standards cause assay failure.

Critical Impurity Analysis & Origin

Understanding the synthesis is prerequisite to validating the standard. The most common route involves Sonogashira coupling of 1-iodo-2-isopropoxybenzene with trimethylsilylacetylene (TMSA), followed by deprotection.

Synthesis & Impurity Workflow

The following diagram illustrates the genesis of critical impurities that must be quantified in the reference standard.

SynthesisPath SM 1-Iodo-2- isopropoxybenzene Reaction Sonogashira Coupling (Pd/Cu Cat, TMS-Acetylene) SM->Reaction Inter TMS-Protected Intermediate Reaction->Inter Imp3 Impurity C: Residual Catalyst (Pd/Cu) Reaction->Imp3 Poor Cleanup Deprotect Deprotection (K2CO3/MeOH) Inter->Deprotect Imp2 Impurity B: Residual TMS (Incomplete Deprotection) Inter->Imp2 Incomplete Rxn Product TARGET: 1-Ethynyl-2- (propan-2-yloxy)benzene Deprotect->Product Imp1 Impurity A: Glaser Dimer (Oxidative Coupling) Product->Imp1 O2/Cu exposure

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Glaser Dimer, Residual TMS, and Catalysts).

Experimental Protocols: Validating the Standard

Protocol A: Quantitative NMR (qNMR) – The Absolute Truth

For 1-Ethynyl-2-(propan-2-yloxy)benzene, qNMR is superior to Mass Balance because it does not rely on response factors for the alkyne vs. the impurities.

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-d6 (Preferred to prevent volatility loss compared to CDCl3).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Reference Candidate and ~15 mg of IS into the same vial using a 5-digit analytical balance (readability 0.01 mg).

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the aromatic protons of the IS and the unique acetylenic proton (-C≡C-H ) of the target at ~3.3 ppm.

Calculation:



Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity.[1]
Protocol B: HPLC-UV Purity (Orthogonal Confirmation)

Used to determine the relative ratio of organic impurities, specifically the Glaser dimer which may not resolve well in NMR.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (alkyne absorbance) and 254 nm (aromatic).

  • Flow Rate: 1.0 mL/min.

Characterization Decision Tree

This workflow ensures that the "Reference Standard" label is only applied when all critical quality attributes (CQA) are met.

DecisionTree Start Crude Material Received ID Identity Check (1H-NMR, MS) Start->ID qNMR qNMR Assay (Absolute Purity) ID->qNMR HPLC HPLC-UV (Organic Impurities) ID->HPLC Volatiles Residual Solvent Check (GC-Headspace) ID->Volatiles Decision Is Purity > 98.0% AND Assay (qNMR) within ±1.0%? qNMR->Decision HPLC->Decision Pass Release as Primary Reference Standard Decision->Pass Yes Fail Reject or Re-purify Decision->Fail No Volatiles->Decision

Figure 2: Decision tree for certifying the reference standard.

Stability & Handling (Crucial)

Unlike stable solids, 1-Ethynyl-2-(propan-2-yloxy)benzene is a liquid containing a terminal alkyne.

  • Risk: Oxidative homocoupling (Glaser coupling) occurs upon exposure to air/light, forming the dimer.

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Usage: Allow the vial to reach room temperature before opening to prevent water condensation, which can interfere with subsequent reactions (e.g., Grignard or Lithiation).

References

  • Bhat, S. V., et al. (2025). Strategies for Mitigation of Glaser Coupling in Sonogashira Reactions. Journal of Organic Chemistry.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance.

  • PubChem Compound Summary . 1-Ethynyl-2-(propan-2-yloxy)benzene (CAS 66021-95-2). National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-Ethynyl-2-(propan-2-yloxy)benzene

[1] Part 1: Chemical Identity & Hazard Characterization[2][3][4] Effective disposal requires precise identification of the chemical's functional risks.[1] 1-Ethynyl-2-(propan-2-yloxy)benzene combines a terminal alkyne wi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Chemical Identity & Hazard Characterization[2][3][4]

Effective disposal requires precise identification of the chemical's functional risks.[1] 1-Ethynyl-2-(propan-2-yloxy)benzene combines a terminal alkyne with an aryl-alkyl ether moiety.[2] This dual-functionality dictates specific stability concerns—specifically shock sensitivity (via metal acetylides) and potential peroxide formation.[2]

Chemical Snapshot

PropertySpecification
Chemical Name 1-Ethynyl-2-(propan-2-yloxy)benzene
Synonyms 1-Ethynyl-2-isopropoxybenzene; 2-Ethynylphenyl isopropyl ether
CAS Number 66021-95-2
Molecular Formula C₁₁H₁₂O
Physical State Liquid (Colorless to pale yellow)
Flash Point ~60–70°C (Estimated; treat as Flammable Liquid Class IIIA or III)
GHS Classification Warning ; Flammable Liq.[2][3][4][5][6][7][8][9][10] (H226), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)
Part 2: Critical Stability & Compatibility Risks

Before initiating any disposal workflow, you must evaluate the material for two specific degradation products that render standard disposal dangerous.

1. Acetylide Formation (The "Metal Risk")

The terminal alkyne proton (


) is weakly acidic (

).[2] Upon contact with specific metals—particularly Copper (Cu), Silver (Ag), and Mercury (Hg) —it can form metal acetylides.[10]
  • Risk: Metal acetylides are highly shock-sensitive explosives.[2]

  • Operational Check: Inspect the storage container. If the chemical was stored in a metal canister, stored with copper wire, or handled with metal spatulas, assume acetylide contamination.

  • Directive: Never dispose of this compound in metal safety cans if there is any risk of basic conditions or prior metal contact. Use compatible polymer (HDPE) or glass containers.[2]

2. Peroxidation (The "Ether Risk")

The isopropoxy group (


) contains a secondary carbon adjacent to an oxygen.[2] While aryl ethers are generally more stable than dialkyl ethers, the isopropyl linkage presents a structural alert for auto-oxidation over extended storage periods.[2]
  • Risk: Formation of organic peroxides, which can concentrate and explode during distillation or evaporation.

  • Operational Check: If the container has been opened and stored for >12 months, or if solid crystals are visible in the liquid or around the cap, DO NOT OPEN . Contact EHS immediately for remote handling.

Part 3: Disposal Decision Logic & Workflow

The following flowchart illustrates the decision-making process for segregating and treating this waste.

DisposalWorkflow Start Waste Identification: 1-Ethynyl-2-(propan-2-yloxy)benzene ConditionCheck Condition Assessment: Crystals? Metal Contact? Age > 1yr? Start->ConditionCheck HighRisk HIGH RISK: Potential Peroxides or Acetylides ConditionCheck->HighRisk Yes TypeCheck Waste Type? ConditionCheck->TypeCheck No (Stable) EHSContact STOP WORK: Contact EHS / Bomb Squad HighRisk->EHSContact PureWaste Pure/Unused Chemical TypeCheck->PureWaste ReactionMix Reaction Mixture (Post-Synthesis) TypeCheck->ReactionMix Container Packaging: HDPE or Glass (NO METAL) PureWaste->Container Quench Quenching Protocol: Dilute & Neutralize ReactionMix->Quench Quench->Container Labeling Labeling: 'Flammable Organic Waste' 'Contains Terminal Alkyne' Container->Labeling FinalDisp Final Disposal: High-Temperature Incineration Labeling->FinalDisp

Figure 1: Decision tree for the safe disposal of terminal alkyne ethers.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure/Unused Reagent

Applicability: Expired stock or surplus chemical in original packaging (no visible crystals).

  • Peroxide Test: If the container has been opened previously, dip a quantofix peroxide test strip into the liquid.

    • < 20 ppm: Proceed.

    • > 20 ppm: Treat with reducing agent (see Protocol C) or contact EHS.[2]

  • Container Selection: Select a clean HDPE (High-Density Polyethylene) waste container.[2] Avoid metal safety cans to prevent acetylide formation.

  • Transfer: Pour the liquid into the waste container. Do not rinse the empty bottle if it will create a large volume of rinsate; instead, cap the empty bottle and dispose of it as solid hazardous waste.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Ethynyl-2-(propan-2-yloxy)benzene (98%)"

    • Hazards: Flammable, Irritant.

    • Note: Add "NO METAL CANS" to the label comments.

Protocol B: Quenching Reaction Mixtures

Applicability: Waste streams where the alkyne was used as a reagent (e.g., Sonogashira coupling, Click chemistry).

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Dilution: Dilute the mixture 1:1 with a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate).

  • Quenching:

    • If strong bases (NaH, LiHMDS) were used: Slowly add Ethanol or Isopropanol to neutralize active bases.

    • If Transition Metals (Cu, Pd) were used: Add a chelating agent (e.g., EDTA or QuadraPure™ scavengers) to bind free metals before disposal. This prevents the formation of acetylides in the waste drum.

  • Transfer: Move to the segregated waste stream (Non-Halogenated Organic).

Protocol C: Emergency Peroxide Treatment

Applicability: Low-level peroxides detected (20–100 ppm).[2]

  • Acidify: Add a small amount of acetic acid to the solvent.

  • Reduce: Add a 20% aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite. Shake gently to allow the aqueous phase to reduce the peroxides in the organic phase.

  • Retest: Verify peroxide level is < 10 ppm before transferring to waste.

Part 5: Waste Stream Classification

Proper segregation prevents cross-reactivity in the central waste facility.

Waste StreamClassificationPermissible ContainersIncompatible With
Primary Non-Halogenated Organic Glass (Amber), HDPEOxidizers (Nitric acid), Heavy Metals, Halogenated Solvents
Secondary Solid Hazardous Waste Poly-lined BoxSharps, Biohazard

Regulatory Compliance (RCRA - USA):

  • This compound is likely a D001 (Ignitable) characteristic waste.[2]

  • It does not have a specific "P" or "U" listing, but must be characterized by its properties.

Part 6: Emergency Procedures

Spill Response (< 500 mL):

  • Evacuate: Clear the immediate area. Remove ignition sources.

  • PPE: Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases flammability surface area).[2]

  • Collect: Use a plastic scoop (anti-static/spark-proof).[2] Place in a plastic bag/container.

  • Clean: Wipe the surface with soap and water.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. (Lipophilic nature requires thorough washing).[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3]

References
  • BenchChem. (2025).[2][3][10][11] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from [2]

  • PubChem. (2025).[2][4] 1-Ethynyl-2-(propan-2-yloxy)benzene (CID 12397524) - Safety and Hazards. National Library of Medicine. Retrieved from [2]

  • Sigma-Aldrich. (2025).[12] Safety Data Sheet: 1-Ethynyl-2-isopropoxybenzene. Retrieved from

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for Peroxide/Alkyne handling).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-2-(propan-2-yloxy)benzene
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